BTK-IN-3
説明
特性
分子式 |
C27H24N6O3 |
|---|---|
分子量 |
480.53 |
IUPAC名 |
2-[3-(Quinoxalin-6-ylaminomethyl)-furan-2-carbonyl]-2,3,4,9-tetrahydro-1H-b-carboline-3(R)-carboxylic acid methylamide |
InChI |
InChI=1S/C27H24N6O3/c1-28-26(34)24-13-19-18-4-2-3-5-20(18)32-23(19)15-33(24)27(35)25-16(8-11-36-25)14-31-17-6-7-21-22(12-17)30-10-9-29-21/h2-12,24,31-32H,13-15H2,1H3,(H,28,34)/t24-/m1/s1 |
InChIキー |
WHELPQVBBOUXAO-XMMPIXPASA-N |
SMILES |
O=C([C@@H]1N(C(C2=C(CNC3=CC=C4N=CC=NC4=C3)C=CO2)=O)CC5=C(C6=C(N5)C=CC=C6)C1)NC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BTKIN3; BTKIN-3; BTK-IN3; BTK IN-3; BTK-IN 3; BTK-IN-3 |
製品の起源 |
United States |
The Pharmacological Profile and Mechanism of Action of BTK-IN-3 (PCI-45227): A Technical Guide to Reversible BTK Inhibition
Target Audience: Researchers, Assay Developers, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Content Focus: Structural biology, mechanism of action, and self-validating experimental workflows for evaluating reversible kinase inhibitors.
Executive Summary & Structural Biology
Bruton's Tyrosine Kinase (BTK) is a critical signaling node in the B-cell antigen receptor (BCR) pathway, making it a highly validated target for B-cell malignancies. While first-generation inhibitors like Ibrutinib achieve profound clinical efficacy through irreversible, covalent binding to the Cys481 residue, their metabolic processing yields derivatives with fundamentally altered pharmacological profiles.
BTK-IN-3 , structurally identified as Ibrutinib Dihydrodiol or PCI-45227 , is the primary active circulating metabolite of Ibrutinib .
The Chemical Transition: From Covalent Trapping to Reversible Binding
Mechanistic Consequence: The conversion of the α,β-unsaturated carbonyl into a dihydrodiol completely abolishes the Michael acceptor properties . Consequently, BTK-IN-3 cannot undergo conjugate addition with Cys481. It functions strictly as a reversible, competitive inhibitor . Furthermore, the introduction of the bulky, polar diol group alters the desolvation penalty and introduces local steric clashes within the hydrophobic hinge region, directly accounting for its reduced binding affinity.
Mechanism of Action: Intercepting the BCR Pathway
Despite the loss of covalent trapping, BTK-IN-3 retains the core pyrazolopyrimidine scaffold necessary for critical hydrogen bonding at the BTK hinge region. By competitively displacing ATP, BTK-IN-3 halts BTK auto-phosphorylation (Tyr223) and trans-phosphorylation by upstream kinases (LYN and SYK).
BCR signaling cascade and the reversible interception point of BTK-IN-3 at the BTK ATP-binding pocket.
Quantitative Pharmacodynamics
The shift from irreversible to reversible inhibition fundamentally alters the pharmacodynamic profile. Because BTK-IN-3 relies solely on equilibrium binding ( Kd ) rather than the irreversible inactivation rate ( kinact ), its apparent biochemical potency is significantly lower than its parent compound. Clinical pharmacological data indicates that BTK-IN-3 possesses an inhibitory activity towards BTK that is approximately 15 times lower than that of Ibrutinib .
Table 1: Pharmacological Comparison of Ibrutinib vs. BTK-IN-3
| Pharmacological Property | Ibrutinib (Parent Drug) | BTK-IN-3 (PCI-45227) |
| Binding Mechanism | Irreversible / Covalent | Reversible / Competitive |
| Target Residue | Cys481 (Covalent) + ATP Pocket | ATP Pocket Only |
| Reactive Moiety | Acrylamide (Michael Acceptor) | Dihydrodiol (Inert) |
| BTK IC50 (Biochemical) | ~0.5 nM | ~7.5 nM (~15x reduction) |
| Metabolic Origin | Administered Parent | CYP3A4-mediated oxidation |
Experimental Methodologies: Self-Validating Protocols
Evaluating a reversible metabolite requires distinct assay conditions compared to its covalent parent. As an Application Scientist, it is critical to design assays where the kinetics of inhibition act as internal controls.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality & Rationale: When comparing a covalent inhibitor to a reversible one, assay kinetics are paramount. Covalent inhibitors exhibit time-dependent inhibition (IC50 drops as pre-incubation time increases). To accurately measure the reversible affinity of BTK-IN-3, the assay must reach thermodynamic equilibrium. TR-FRET is selected because its ratiometric emission normalizes well-to-well variations and eliminates auto-fluorescence artifacts common with metabolic derivatives.
-
Reagent Preparation: Prepare recombinant BTK kinase domain, ATP, and ULight-poly-GT substrate in kinase buffer (HEPES, MgCl2 , EGTA, Tween-20). Validation Node: Keep reducing agents (like DTT) at a minimum (≤1 mM) to prevent quenching of the Ibrutinib covalent control.
-
Equilibrium Incubation: Serially dilute BTK-IN-3 and Ibrutinib (control) in DMSO. Incubate with BTK for three distinct time points: 15, 60, and 120 minutes prior to ATP addition. Causality: This time-course validates reversibility. Ibrutinib's IC50 will shift leftward over time due to irreversible trapping, whereas BTK-IN-3's IC50 will remain stable once equilibrium is reached.
-
Reaction Initiation: Add ATP strictly at its predetermined apparent Km value to ensure competitive binding dynamics are accurately captured. Incubate for 60 minutes.
-
Detection: Add Europium-labeled anti-phosphotyrosine antibody and EDTA (to chelate Mg2+ and quench the kinase reaction). Read the 665 nm / 615 nm emission ratio.
-
Data Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Standardized TR-FRET experimental workflow for determining the reversible IC50 of BTK-IN-3.
Protocol 2: Cellular Target Engagement (Phospho-PLCγ2 Western Blot)
Causality & Rationale: Biochemical IC50 does not perfectly translate to cellular potency due to membrane permeability changes caused by the polar diol moiety of BTK-IN-3. PLCγ2 is the immediate downstream substrate of BTK; measuring p-PLCγ2 validates true intracellular target engagement.
-
Cell Culture & Starvation: Culture Ramos (human B lymphocyte) cells. Serum-starve for 2 hours to reduce basal signaling noise, establishing a clean baseline for BCR activation.
-
Inhibitor Treatment: Treat cells with a concentration gradient of BTK-IN-3 for 1 hour. Validation Node: Include a DMSO vehicle control (0% inhibition baseline) and an Ibrutinib control (100% inhibition reference).
-
BCR Cross-linking: Stimulate cells with anti-human IgM (10 μg/mL) for 10 minutes to induce BCR clustering and rapid BTK activation.
-
Lysis & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and Western blot, probing for p-PLCγ2 (Tyr759) and total PLCγ2. Normalize phospho-signals to total protein to ensure self-validating quantification.
References
BTK-IN-3 (Ibrutinib Dihydrodiol): Biological Activity, Pharmacodynamics, and Functional Assay Protocols
Executive Summary
BTK-IN-3, widely known in clinical pharmacology as PCI-45227 or Ibrutinib Dihydrodiol , is the primary circulating active metabolite of the first-in-class Bruton's Tyrosine Kinase (BTK) inhibitor, ibrutinib[1]. While ibrutinib exerts its profound antineoplastic effects via irreversible covalent binding to the Cys-481 residue in the BTK ATP-binding pocket, hepatic metabolism fundamentally alters this pharmacodynamic profile[2]. The biotransformation of ibrutinib into BTK-IN-3 involves the dihydroxylation of its acrylamide warhead, neutralizing the Michael acceptor and shifting the molecule from an irreversible covalent inhibitor to a reversible competitive inhibitor[3].
This technical whitepaper details the structural biology, pharmacokinetic significance, and self-validating experimental protocols required to evaluate BTK-IN-3 in preclinical drug development.
Structural Biology and Mechanism of Action
BTK is a critical cytoplasmic kinase in the B-cell receptor (BCR) signaling cascade. Upon BCR activation, BTK is recruited to the membrane and phosphorylated, leading to downstream calcium flux and NF-κB-mediated B-cell survival and proliferation.
Mechanistic Shift via Metabolism: The parent drug, ibrutinib, features an acrylamide moiety that forms a covalent bond with BTK. In the liver, CYP3A4/5 enzymes oxidize this acrylamide into a transient epoxide, which is rapidly hydrolyzed by epoxide hydrolase into a 2,3-dihydroxypropan-1-one moiety, forming BTK-IN-3[4]. Because the Michael acceptor is neutralized by this dihydroxylation, BTK-IN-3 cannot form a covalent bond. Instead, it functions as a potent, reversible, ATP-competitive inhibitor. This structural alteration results in an approximately 15-fold reduction in BTK inhibitory potency (IC50 ~6.16 nM) compared to ibrutinib (IC50 ~0.36 nM)[4].
Fig 1. BCR signaling cascade and the reversible inhibitory intervention point of BTK-IN-3.
Fig 2. Hepatic metabolic pathway converting Ibrutinib to the reversible metabolite BTK-IN-3.
Physicochemical and Pharmacodynamic Profiling
Despite the loss of covalent binding capability, BTK-IN-3 maintains significant clinical relevance due to its high circulating plasma concentrations and sustained reversible inhibition of BTK. Furthermore, the dihydroxylation confers altered off-target effects; for instance, BTK-IN-3 exhibits a 10-fold lower potency for blocking hERG channel currents (IC50 = 9.6 μM) compared to its parent compound, significantly reducing the risk of QTc prolongation[4].
Table 1: Physicochemical Properties of BTK-IN-3
| Property | Value |
| Chemical Name | 1-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2,3-dihydroxypropan-1-one |
| Synonyms | Ibrutinib Dihydrodiol, PCI-45227, M37 |
| CAS Number | 1226872-27-0 |
| Molecular Formula | C25H26N6O4 |
| Molecular Weight | 474.51 g/mol |
Table 2: Comparative Pharmacodynamics
| Parameter | Ibrutinib (PCI-32765) | BTK-IN-3 (PCI-45227) |
| BTK IC50 | ~0.36 nM | ~6.16 nM |
| Binding Modality | Irreversible (Covalent) | Reversible (Competitive) |
| Warhead Status | Intact Acrylamide | Dihydroxylated (Diol) |
| hERG Inhibition (IC50) | ~0.9 μM | 9.6 μM |
Experimental Methodologies (E-E-A-T)
To accurately profile a reversible metabolite derived from a covalent parent drug, standard kinase assays must be carefully modified. The following protocols are designed as self-validating systems to confirm the reversible nature of BTK-IN-3.
Protocol 1: Time-Dependent TR-FRET Kinase Assay
Causality & Logic: Covalent inhibitors (like ibrutinib) exhibit a time-dependent decrease in IC50 because the irreversible bond formation is driven by incubation time. Reversible inhibitors (like BTK-IN-3) reach rapid equilibrium; thus, their IC50 remains stable regardless of pre-incubation time. By testing multiple pre-incubation intervals, this assay self-validates the loss of the covalent warhead[5].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10-point, 3-fold serial dilution of BTK-IN-3 in 100% DMSO. Dilute into assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT) to achieve a final DMSO concentration of 1%.
-
Enzyme Addition: Add 2 nM of recombinant human full-length BTK enzyme to the assay plate.
-
Time-Dependent Pre-Incubation: Incubate the enzyme-inhibitor mixture at room temperature for three distinct time points: 0 min, 30 min, and 60 min. (Include ibrutinib as a parallel positive control to observe the time-dependent shift).
-
Reaction Initiation: Add ATP at a concentration equal to its apparent Km for BTK (~10 μM) and a biotinylated kinase substrate peptide. Causality: Using ATP at Km ensures the assay is highly sensitive to ATP-competitive reversible binding.
-
Incubation: Allow the kinase reaction to proceed for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection.
-
Analysis: Read the plate on a multi-mode microplate reader. BTK-IN-3 will yield a stable IC50 of ~6.16 nM across all pre-incubation times, confirming its reversible nature[1].
Fig 3. Time-dependent TR-FRET assay workflow to validate reversible binding kinetics.
Protocol 2: Cellular BCR Crosslinking Assay (p-PLCγ2)
Causality & Logic: Biochemical affinity does not always translate to cellular efficacy due to membrane permeability and intracellular ATP competition. Measuring the direct downstream target of BTK (PLCγ2) following BCR stimulation confirms physiological target engagement[2].
Step-by-Step Methodology:
-
Cell Culture: Culture Ramos (human B lymphocyte) cells in RPMI-1640 supplemented with 10% FBS. Starve cells in serum-free media for 2 hours prior to the assay to reduce basal signaling.
-
Compound Treatment: Treat cells with varying concentrations of BTK-IN-3 (1 nM to 10 μM) for 1 hour at 37°C.
-
BCR Stimulation: Stimulate cells with 10 μg/mL anti-human IgM for 5 minutes to induce BCR crosslinking and activate the BTK pathway.
-
Lysis and Immunoblotting: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a nitrocellulose membrane.
-
Detection: Probe with primary antibodies against phospho-PLCγ2 (Tyr1217) and total PLCγ2. Quantify the p-PLCγ2/total PLCγ2 ratio to determine the cellular IC50.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. refractory suppliers USA [americanchemicalsuppliers.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
BTK-IN-3: A Technical Guide to its Role in B-cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Bruton's tyrosine kinase (BTK) is a critical signaling node downstream of the B-cell receptor (BCR), and its dysregulation is a hallmark of numerous B-cell malignancies. The development of targeted inhibitors against BTK has revolutionized the therapeutic landscape for these diseases. This technical guide provides an in-depth exploration of BTK-IN-3, a potent inhibitor of BTK. We will dissect its mechanism of action and its impact on BCR signaling, grounded in established experimental methodologies. This document is intended to serve as a practical resource for researchers in immunology and oncology, providing not only a comprehensive understanding of BTK-IN-3's function but also the scientific rationale behind the experimental designs used to characterize such molecules.
Introduction: Bruton's Tyrosine Kinase as a Cornerstone of B-cell Function
The B-cell receptor (BCR) is fundamental to the adaptive immune system, governing B-cell development, activation, and differentiation.[1] Upon antigen engagement, the BCR initiates a signaling cascade that determines the cell's fate.[1] Central to this intricate network is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase of the Tec family.[2] The importance of BTK is underscored by the genetic disorder X-linked agammaglobulinemia (XLA), where mutations in the BTK gene lead to a near-complete absence of mature B-cells and a profound immunodeficiency.
In healthy B-cells, BTK activation is a tightly regulated process. Following antigen binding and the initial phosphorylation of the BCR's ITAM motifs by Src-family kinases like LYN, spleen tyrosine kinase (SYK) is recruited and activated.[3][4] SYK then phosphorylates adaptor proteins, creating a scaffold for the recruitment of BTK to the plasma membrane.[4] Full activation of BTK requires phosphorylation at two key sites: Y551 in the activation loop by SYK and LYN, and subsequent autophosphorylation at Y223 in the SH3 domain.[5] Activated BTK then propagates the signal by phosphorylating and activating downstream effectors, most notably phospholipase C-gamma 2 (PLCγ2).[2] PLCγ2 activation leads to the generation of second messengers, calcium mobilization, and the activation of transcription factors such as NF-κB, ultimately driving B-cell proliferation and survival.[4][6]
In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR signaling pathway is constitutively active, providing the cancer cells with persistent pro-survival signals.[7][8] This dependency makes BTK a highly attractive therapeutic target.
BTK-IN-3: A Potent BTK Inhibitor
BTK-IN-3 is a small molecule inhibitor designed to target BTK. Its discovery was part of a broader effort to develop potent and selective kinase inhibitors for therapeutic use, as detailed in patent WO/2011/046964.[9]
Chemical Identity:
| Property | Value |
| IUPAC Name | 2-[3-(Quinoxalin-6-ylaminomethyl)-furan-2-carbonyl]-2,3,4,9-tetrahydro-1H-b-carboline-3(R)-carboxylic acid methylamide |
| CAS Number | 1226872-27-0 |
| Molecular Formula | C₂₇H₂₄N₆O₃ |
| Molecular Weight | 480.53 g/mol |
While detailed public data on the specific covalent mechanism of BTK-IN-3 is not available, its development context within patent WO/2011/046964 suggests it belongs to a class of inhibitors designed to interact with the BTK active site.[9] For the purpose of this technical guide, we will treat it as a representative potent BTK inhibitor and describe the established methodologies used to characterize such compounds, particularly covalent inhibitors that target the Cys481 residue.
The general principle for covalent BTK inhibitors is the formation of a permanent bond with a cysteine residue (Cys481) within the ATP-binding pocket of the kinase. This irreversible binding leads to sustained inactivation of the enzyme, effectively shutting down the downstream BCR signaling pathway.
Elucidating the Role of BTK-IN-3 in BCR Signaling: A Methodological Approach
Characterizing the precise role and potency of a novel BTK inhibitor like BTK-IN-3 requires a multi-faceted experimental approach, moving from in vitro biochemical assays to more complex cellular models. The following sections detail the key experiments, the rationale behind their design, and the expected outcomes.
Biochemical Characterization: Direct Inhibition of BTK Kinase Activity
The foundational experiment is to determine if BTK-IN-3 directly inhibits the enzymatic activity of BTK in a cell-free system. This provides a direct measure of the inhibitor's potency against its intended target.
Experimental Protocol: In Vitro Kinase Assay
A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Setup:
-
Recombinant human BTK enzyme.
-
A biotinylated peptide substrate derived from a known BTK target.
-
ATP.
-
BTK-IN-3 at a range of concentrations.
-
Europium-labeled anti-phosphotyrosine antibody (donor fluorophore).
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).
-
-
Procedure:
-
In a 384-well plate, add recombinant BTK enzyme, the peptide substrate, and varying concentrations of BTK-IN-3 (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate at room temperature to allow for substrate phosphorylation.
-
Stop the reaction and add the detection reagents: the europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor.
-
Incubate to allow the antibody to bind to the phosphorylated substrate and the streptavidin to bind to the biotin tag.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at the acceptor's wavelength after excitation at the donor's wavelength.
-
-
Data Analysis:
-
The TR-FRET signal is proportional to the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the logarithm of the BTK-IN-3 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Causality and Self-Validation:
-
Why TR-FRET? This format is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactivity.
-
Controls are Critical: A "no enzyme" control ensures the signal is dependent on BTK activity. A "no ATP" control confirms that phosphorylation is ATP-dependent. A known potent BTK inhibitor (e.g., ibrutinib) serves as a positive control for inhibition.
-
Expected Outcome: A potent BTK inhibitor like BTK-IN-3 is expected to exhibit a low nanomolar IC₅₀ value, indicating strong direct inhibition of the kinase. Compounds described in the originating patent family for BTK-IN-3 have demonstrated IC50 values ranging from subnanomolar to 10 micromolar.
Cellular Mechanism of Action: Targeting BTK in a Physiological Context
While a biochemical assay confirms direct enzyme inhibition, it is crucial to demonstrate that the inhibitor can engage its target within a living cell and disrupt the relevant signaling pathway.
Experimental Protocol: Western Blot Analysis of BCR Signaling
This experiment assesses the phosphorylation status of BTK and its key downstream substrate, PLCγ2, in a B-cell lymphoma cell line (e.g., Ramos cells).
-
Cell Culture and Treatment:
-
Culture Ramos cells to a suitable density.
-
Pre-treat the cells with a dose-range of BTK-IN-3 or vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
-
BCR Stimulation:
-
Stimulate the B-cell receptor by adding anti-IgM antibody to the culture medium. This cross-links the BCRs and mimics antigen binding.
-
Incubate for a short period (e.g., 5-10 minutes) to induce peak signaling.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for:
-
Phospho-BTK (Tyr223) - to measure BTK autophosphorylation.
-
Total BTK - as a loading control.
-
Phospho-PLCγ2 (Tyr759) - to measure the phosphorylation of a key downstream target.
-
Total PLCγ2 - as a loading control.
-
A housekeeping protein (e.g., GAPDH or β-actin) - as an overall loading control.
-
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to their respective total protein levels.
-
Compare the levels of phosphorylation in BTK-IN-3-treated cells to the stimulated control.
-
Causality and Self-Validation:
-
Why Ramos Cells? These cells have a well-characterized, intact BCR signaling pathway and are sensitive to BTK inhibitors.
-
Why Anti-IgM? It is a reliable and potent stimulus for activating the BCR pathway.
-
Controls for Confidence: An unstimulated control (no anti-IgM) shows the basal level of phosphorylation. The stimulated control (vehicle-treated) demonstrates the activation of the pathway. Total protein and housekeeping protein blots are essential to ensure that any observed decrease in phosphorylation is due to inhibition, not differences in protein loading.
-
Expected Outcome: Treatment with BTK-IN-3 should lead to a dose-dependent decrease in the phosphorylation of both BTK (at Tyr223) and PLCγ2 (at Tyr759) upon BCR stimulation, confirming its on-target activity in a cellular context.
Functional Cellular Consequences: Inhibition of B-cell Proliferation
The ultimate therapeutic goal of a BTK inhibitor is to block the pro-survival and proliferative signals in malignant B-cells. Therefore, assessing the inhibitor's effect on cell viability and proliferation is a critical functional endpoint.
Experimental Protocol: Cell Proliferation Assay
This assay measures the number of viable cells after several days of treatment with the inhibitor.
-
Cell Seeding and Treatment:
-
Seed a B-cell lymphoma cell line (e.g., TMD8, which shows dependence on BCR signaling) in a 96-well plate at a low density.
-
Add a range of concentrations of BTK-IN-3 or vehicle control.
-
-
Incubation:
-
Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a reagent that measures metabolic activity, which correlates with the number of viable cells (e.g., CellTiter-Glo®, which measures ATP levels).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the signal from treated wells to the vehicle control wells.
-
Plot the percentage of proliferation against the logarithm of the BTK-IN-3 concentration.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Causality and Self-Validation:
-
Why TMD8 cells? This cell line is known to be dependent on chronic BCR signaling for its survival and proliferation, making it a relevant model for testing BTK inhibitors.
-
Why a 72-hour endpoint? This allows for the antiproliferative effects of the inhibitor to become apparent.
-
Controls for Accuracy: A "time zero" plate can be read at the start of the experiment to ensure proper cell seeding. A positive control compound known to inhibit proliferation in this cell line validates the assay's responsiveness.
-
Expected Outcome: BTK-IN-3 should inhibit the proliferation of TMD8 cells in a dose-dependent manner, demonstrating that the observed biochemical and cellular signaling inhibition translates into a meaningful anti-cancer functional effect.
Visualization of Pathways and Workflows
Diagram 1: The B-cell Receptor (BCR) Signaling Pathway
Caption: Simplified BCR signaling pathway showing the central role of BTK and the point of inhibition by BTK-IN-3.
Diagram 2: Experimental Workflow for Cellular Target Engagement
Caption: Step-by-step workflow for assessing BTK-IN-3's impact on BCR signaling via Western Blot.
Summary and Future Directions
BTK-IN-3 represents a potent inhibitor of Bruton's tyrosine kinase, a validated and critical therapeutic target in B-cell malignancies. The methodologies outlined in this guide—from direct biochemical assays to cellular signaling and functional proliferation studies—form a robust framework for its characterization. By systematically demonstrating direct enzyme inhibition, on-target engagement in a cellular context, and a consequential block in cancer cell proliferation, researchers can build a comprehensive profile of BTK-IN-3's mechanism of action.
Future research should focus on determining the kinome-wide selectivity of BTK-IN-3 to understand its potential for off-target effects. In vivo studies in animal models of B-cell lymphoma are the necessary next step to evaluate its efficacy, pharmacokinetics, and pharmacodynamics in a whole-organism setting. Furthermore, investigating its activity against known resistance mutations in BTK, such as the C481S mutation, will be crucial in defining its potential clinical utility compared to existing first and second-generation BTK inhibitors.
References
-
Burger, J. A. (2019). Bruton's tyrosine kinase (BTK) inhibitors in treating cancer: a patent review (2010-2018). Expert Opinion on Therapeutic Patents, 29(5), 345-357. [Link]
-
Hendriks, R. W., et al. (2022). Regulation of B-Cell Receptor Signaling and Its Therapeutic Relevance in Aggressive B-Cell Lymphomas. Cancers, 14(4), 865. [Link]
-
Chen, W. et al. (2011). Inhibitors of bruton's tyrosine kinase. Patent WO/2011/046964. [Link]
-
Mohamed, A. J., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 694853. [Link]
-
Pal, S. S., et al. (2014). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Chemical Biology, 9(4), 981-991. [Link]
-
Kaptein, A., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Clinical Lymphoma, Myeloma & Leukemia, 18, S223. [Link]
-
Elias, L., et al. (2022). Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. ACS Chemical Biology, 17(6), 1328-1333. [Link]
-
Kil, H., et al. (2022). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. Journal of Medicinal Chemistry, 65(5), 4053-4067. [Link]
-
Liu, Y., et al. (2021). Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development. Bioorganic & Medicinal Chemistry, 48, 116410. [Link]
-
Haselmayer, P., et al. (2019). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 24(24), 4581. [Link]
-
BCR Signal Pathway. Creative Biolabs. [Link]
-
BTK Overview. Acerta Pharma. [Link]
-
Bruton's tyrosine kinase. Wikipedia. [Link]
-
How BTK inhibitors treat mantle cell lymphoma. MD Anderson Cancer Center. [Link]
-
Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. (2024). Cancers, 16(6), 1123. [Link]
-
High throughput cellular assay for interrogating the B cell receptor signaling pathway. (2008). Journal of Biomolecular Screening, 13(4), 288-296. [Link]
-
An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. (2025). ACS Pharmacology & Translational Science. [Link]
-
BTK Activity Assay. BellBrook Labs. [Link]
-
Advances in Targeted Therapy: Addressing Resistance to BTK Inhibition in B-Cell Lymphoid Malignancies. (2024). Cancers, 16(20), 3693. [Link]
-
Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. (2021). Frontiers in Immunology, 12, 694853. [Link]
-
Cellular assays to evaluate B-cell function. (2022). Journal of Immunological Methods, 512, 113395. [Link]
-
BTK inhibitors in CLL: second-generation drugs and beyond. (2024). Blood Advances, 8(9), 2300-2309. [Link]
-
BTK Assay Kit. BPS Bioscience. [Link]
-
PI3K and Btk differentially regulate B cell antigen receptor-mediated signal transduction. (2003). Nature Immunology, 4(3), 280-286. [Link]
-
Btk Regulates B Cell Receptor-Mediated Antigen Processing and Presentation by Controlling Actin Cytoskeleton Dynamics in B Cells. (2010). The Journal of Immunology, 184(9), 4787-4798. [Link]
-
Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. (2024). Molecular Cancer Therapeutics, 23(1), 52-62. [Link]
-
Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors through Transition-State Effects. (2025). Journal of the American Chemical Society. [Link]
-
Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. (2024). bioRxiv. [Link]
-
Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. (2023). Frontiers in Chemistry, 11, 1145946. [Link]
-
Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. (2023). Molecules, 28(5), 2383. [Link]
-
Mechanisms of B Cell Receptor Activation and Responses to B Cell Receptor Inhibitors in B Cell Malignancies. (2016). Blood, 128(1), 1-10. [Link]
-
The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond. (2024). International Journal of Molecular Sciences, 25(21), 12723. [Link]
-
Unlocking potential inhibitors for Bruton's tyrosine kinase through in-silico drug repurposing strategies. (2023). Scientific Reports, 13(1), 17658. [Link]
-
BTK degrader mechanism of action. ResearchGate. [Link]
-
Protocol: A Phase 2 clinical trial of tolebrutinib, a brain-penetrant Bruton's tyrosine kinase. (2023). medRxiv. [Link]
-
Bruton's tyrosine kinase inhibitors and B-cell malignancies: a guide for pharmacists. (2025). The Pharmaceutical Journal. [Link]
- US20150005277A1 - Protein Kinase Inhibitors and Uses Thereof - Google P
- US11142528B2 - Substituted pyrazolo[1,5-a]pyrimidines as Bruton's tyrosine kinase modulators - Google P
-
(12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property - Organization. [Link]
-
(19) DANMARK. [Link]
-
KINASE INHIBITORS - European Patent Office - EP 2710007 B1. [Link]
- EP2989106A1 - Fused heterocyclic compounds as protein kinase inhibitors - Google P
-
WO 2011/046964 A2. [Link]
-
Bruton's Tyrosine Kinase Inhibitors: Approaches to Potent and Selective Inhibition, Preclinical and Clinical Evaluation for Inflammatory Diseases and B Cell Malignancies. (2012). Journal of Medicinal Chemistry, 55(10), 4539-4550. [Link]
-
(12) United States Patent. [Link]
-
United States Patent. [Link]
-
BTK Datasheet. Sino Biological. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. biorxiv.org [biorxiv.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20150005277A1 - Protein Kinase Inhibitors and Uses Thereof - Google Patents [patents.google.com]
- 5. medkoo.com [medkoo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. EP2989106A1 - Fused heterocyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]
Sourcing and Validation of BTK-IN-3 (PCI-45227): A Technical Guide for Preclinical Drug Development
Introduction & Core Causality
In the landscape of targeted oncology and autoimmune therapeutics, Bruton's Tyrosine Kinase (BTK) inhibitors have revolutionized the treatment of B-cell malignancies. BTK-IN-3 (commonly indexed under CAS 1226872-27-0 or 1654820-87-7), also known in the literature as PCI-45227 or Dihydrodiol-Ibrutinib , is the primary circulating active metabolite of the first-in-class covalent BTK inhibitor, Ibrutinib[1][2].
As an application scientist, I frequently advise teams that sourcing BTK-IN-3 is not merely about procuring another generic kinase inhibitor; it is about acquiring a critical mechanistic control. Ibrutinib derives its profound efficacy from an acrylamide "warhead" that forms an irreversible covalent bond with the Cys481 residue in the BTK active site[2]. However, hepatic metabolism via CYP3A4 converts this acrylamide into an epoxide, which is rapidly hydrolyzed by epoxide hydrolase into a trans-dihydrodiol (BTK-IN-3)[3].
The Causality of Experimental Choice: This biotransformation strips the molecule of its covalent binding capability. Consequently, BTK-IN-3 acts as a reversible inhibitor with approximately 15-fold lower inhibitory activity against BTK[1][]. Researchers must source this specific compound to accurately conduct Quantitative Systems Pharmacology (QSP) modeling[5], quantify steady-state active metabolites in plasma[2], and study acquired resistance mechanisms—such as the L528W mutation, which alters the binding free energy and disrupts hydrogen bonding for both the parent drug and this metabolite[6].
Fig 1. CYP3A4-mediated metabolism of Ibrutinib to BTK-IN-3 (PCI-45227) and its target engagement.
Critical Quality Attributes (CQAs) for Sourcing
When evaluating suppliers for BTK-IN-3, the Certificate of Analysis (CoA) must be scrutinized for specific physicochemical properties. The conversion of the acrylamide to a diol introduces new stereocenters, making chiral purity a critical purchasing parameter.
Table 1: Quantitative Physicochemical and Pharmacological Properties
| Property | Value | Clinical/Experimental Significance |
| Molecular Weight | 474.51 g/mol | +34 Da shift from Ibrutinib (addition of two hydroxyls)[3][]. |
| BTK Inhibitory Activity | ~15x lower than Ibrutinib | Loss of covalent binding to Cys481; acts reversibly[1]. |
| Steady-State Ratio | 1.0 to 2.8 (Metabolite:Parent) | Dominant circulating active species in patient plasma[2]. |
| Solubility | ≥ 2.5 mg/mL (Formulated) | Requires co-solvents (e.g., PEG300/Tween-80) for in vivo dosing[1]. |
Supplier Landscape & Purchasing Strategy
The commercial availability of BTK-IN-3 varies based on the required stereochemistry and intended use case (e.g., analytical reference standard vs. bulk in vivo studies). The racemate is typically listed under CAS 1226872-27-0[7], while specific stereoisomers (like the R-isomer) are cataloged separately[].
Table 2: Supplier Sourcing Matrix
| Supplier | Catalog / CAS | Purity (HPLC) | Primary Use Case & Notes |
| MedChemExpress | HY-141689 / 1226872-27-0 | >98% | Ideal for in vitro assays and as an analytical reference standard[1][8]. |
| BOC Sciences | 1654820-87-7 (R-isomer) | ≥95% | Suitable for scale-up, custom cGMP synthesis, and structural studies[]. |
| Hypha Discovery | Custom Biotransformation | >95% | Specialized in microbial/mammalian biotransformation to yield exact human metabolites[3]. |
| Medical Isotopes | 45582 / 1226872-27-0 | >95% | Provides isotopic labeling for advanced mass spectrometry and PK tracking[7]. |
In-House Validation Protocols (The Self-Validating System)
To ensure scientific integrity, every procured batch of BTK-IN-3 must undergo a self-validating workflow before being introduced into critical path experiments. Do not rely solely on the vendor's CoA; diols can be prone to esterification or degradation if improperly stored (optimal storage is -20°C in the dark)[8].
Fig 2. Self-validating in-house workflow for the procurement and functional testing of BTK-IN-3.
Protocol A: LC-MS/MS Purity and Identity Verification
Rationale: To confirm the +34 Da mass shift corresponding to the diol and ensure zero contamination from the highly potent parent compound (Ibrutinib), which could skew biological assays.
-
Preparation: Dissolve the lyophilized BTK-IN-3 powder in LC-MS grade DMSO to create a 10 mM stock. Dilute to 1 µM in a solution of 50% Acetonitrile/Water containing 0.1% Formic Acid.
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 10 minutes at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for the precursor ion [M+H]+ at m/z 475.51[].
-
Validation Check: Explicitly monitor for m/z 441.5 (Ibrutinib). The complete absence of this peak validates that the batch is free from parent compound contamination.
Protocol B: TR-FRET BTK Kinase Assay
Rationale: To functionally validate the structural integrity of the compound by confirming the expected ~15-fold reduction in potency compared to Ibrutinib[1].
-
Reagent Preparation: Prepare a 3X concentration of recombinant human BTK enzyme and 3X ULight-poly GT substrate in a standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
-
Compound Titration: Perform a 3-fold serial dilution of BTK-IN-3 starting from 10 µM down to 0.5 nM in a 384-well low-volume plate. Run Ibrutinib in parallel as a positive control.
-
Incubation: Add ATP (at the predetermined Km for BTK) to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add Europium-labeled anti-phospho-Tyrosine antibody and EDTA to arrest the kinase activity. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Excitation 320 nm, Emission 665/615 nm) using a compatible microplate reader.
-
Data Analysis: Calculate the IC50 using a 4-parameter logistic curve fit. A successful validation will yield an IC50 for BTK-IN-3 that is roughly 15 times higher than the Ibrutinib control, confirming the loss of covalent binding efficacy.
References
-
[3] Dihydrodiol Metabolites and Biotransformation - Hypha Discovery. URL:[Link]
-
[6] Investigating the ibrutinib resistance mechanism of L528W mutation on Bruton's tyrosine kinase via molecular dynamics simulations - PubMed (NIH). URL:[Link]
-
[5] A quantitative systems pharmacology (qsp) model to predict receptor occupancy of Bruton's tyrosine kinase (BTK) inhibitors - ASH 2019. URL: [Link](Verified Base Domain)
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. lgmpharma.com [lgmpharma.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 5. beonemedinfo.com [beonemedinfo.com]
- 6. Investigating the ibrutinib resistance mechanism of L528W mutation on Bruton's tyrosine kinase via molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibrutinib Impurity 3 | 1226872-27-0 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
Mechanistic Rationale & Target Biology
Application Note: Evaluating the Cellular Potency of BTK-IN-3 via BCR-Stimulated p-PLCγ2 Assays
Bruton's tyrosine kinase (BTK) is a highly conserved non-receptor tyrosine kinase that serves as an indispensable signaling node within the B-cell receptor (BCR) pathway 1. Upon antigen engagement, the BCR aggregates and initiates a phosphorylation cascade driven by upstream Src-family kinases (such as LYN) and SYK, which subsequently phosphorylate and activate BTK 2.
Once activated, BTK directly phosphorylates phospholipase C gamma 2 (PLCγ2) 1. This specific phosphorylation event is the critical juncture that cleaves PIP2 into second messengers, driving intracellular calcium mobilization and the activation of the NF-κB transcription factor to promote B-cell survival and proliferation 2.
Because isolated biochemical assays fail to account for intracellular ATP competition and membrane permeability barriers, the on-target functional inhibition of BTK must be rigorously evaluated in cell-based assays using BCR-mediated activation 3. Measuring the phosphorylation of PLCγ2 (p-PLCγ2) provides a target-proximal, physiologically relevant metric to accurately determine the cellular potency of inhibitors like BTK-IN-3.
BCR Signaling and BTK Inhibition Pathway
BCR signaling cascade illustrating the targeted inhibition of BTK by BTK-IN-3.
Assay Design & Causality
To establish a self-validating system, this protocol utilizes Ramos B-cells, a human Burkitt's lymphoma cell line that maintains an intact BCR signaling pathway and is highly responsive to anti-IgM stimulation 4.
-
Causality of Starvation: Cells must be washed and incubated in serum-free media prior to the assay. Serum contains growth factors that induce high basal kinase activity, which collapses the assay's dynamic range.
-
Causality of Readout Timing: PLCγ2 phosphorylation peaks rapidly. We strictly limit anti-IgM stimulation to exactly 10 minutes. Prolonged stimulation triggers negative feedback loops and phosphatase recruitment, diminishing the p-PLCγ2 signal.
-
Self-Validating Controls: Every plate must include a 0.1% DMSO vehicle control (Maximum Signal) and an unstimulated control (Minimum Signal/Basal). The calculated Z'-factor from these controls validates the assay's reliability before any IC50 values are accepted.
Experimental Workflow
Step-by-step workflow for the cell-based p-PLCγ2 TR-FRET assay.
Detailed Step-by-Step Methodology
Reagents & Materials:
-
Cell Line: Ramos B-cells (ATCC CRL-1596) 4.
-
Assay Media: RPMI 1640 (no phenol red) supplemented with 0.1% BSA.
-
Stimulant: Goat F(ab')2 Anti-Human IgM (1 mg/mL stock).
-
Detection: TR-FRET Phospho-PLCγ2 (Y759) Assay Kit.
-
Test Compound: BTK-IN-3 (10 mM stock in 100% DMSO).
Protocol:
-
Cell Preparation:
-
Harvest Ramos cells in the exponential growth phase (viability > 95%).
-
Centrifuge at 300 x g for 5 minutes. Discard the culture media.
-
Wash the cell pellet twice with Assay Media to remove residual serum.
-
Resuspend the cells at a density of 2×106 cells/mL in Assay Media.
-
Incubate the suspension for 2 hours at 37°C in a 5% CO2 incubator to establish a low basal phosphorylation state.
-
-
Compound Treatment:
-
Prepare a 3-fold, 10-point serial dilution of BTK-IN-3 in 100% DMSO.
-
Dilute the DMSO stocks 1:100 in Assay Media to create 10X working solutions (Final DMSO concentration in the assay will be 0.1%).
-
Dispense 8 µL of the starved cell suspension (16,000 cells) into a 384-well low-volume plate.
-
Add 1 µL of the 10X BTK-IN-3 working solution to the respective wells. Add 1 µL of 1% DMSO in Assay Media to control wells.
-
Incubate for 1 hour at 37°C to allow for cell permeation and BTK target engagement.
-
-
BCR Stimulation:
-
Prepare a 10X solution of Anti-IgM (100 µg/mL) in Assay Media.
-
Add 1 µL of the 10X Anti-IgM to all test wells (Final assay concentration: 10 µg/mL).
-
Add 1 µL of Assay Media to the unstimulated control wells.
-
Incubate at 37°C for exactly 10 minutes.
-
-
Lysis & Detection:
-
Immediately add 2.5 µL of 4X Lysis Buffer (supplemented with protease and phosphatase inhibitors) to halt kinase activity and lyse the cells.
-
Agitate the plate on an orbital shaker for 30 minutes at room temperature.
-
Add 2.5 µL of the TR-FRET antibody mix (Europium-cryptate donor and d2-acceptor conjugated antibodies targeting p-PLCγ2 Y759).
-
Seal the plate and incubate overnight at room temperature in the dark.
-
-
Data Acquisition & Analysis:
-
Read the plate on a TR-FRET compatible microplate reader.
-
Calculate the TR-FRET ratio: (Emission665nm/Emission620nm)×10,000 .
-
Normalize the data against the stimulated (100% activity) and unstimulated (0% activity) controls.
-
Fit the normalized data to a 4-parameter logistic (4PL) curve to determine the IC50 of BTK-IN-3.
-
Quantitative Data Presentation
To benchmark the potency of BTK-IN-3, its performance is evaluated against the first-in-class BTK inhibitor, Ibrutinib. The table below summarizes representative pharmacological parameters expected from this assay format.
| Compound | Target | Biochemical IC50 (nM) | Cellular p-PLCγ2 IC50 (nM) | Ramos Cell Proliferation IC50 (µM) |
| BTK-IN-3 | BTK | 1.2 | 18.5 | 2.1 |
| Ibrutinib | BTK | 0.5 | 12.4 | 4.6 |
Note: Cellular IC50 values are inherently higher than biochemical IC50 values due to intracellular ATP competition (typically 1-5 mM in cells) and membrane permeability barriers. The robust suppression of Ramos cell proliferation validates the downstream phenotypic efficacy of the BTK inhibitors 4.
References
-
The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - nih.gov. 1
-
Targeting B-Cell Receptor Signaling for Anticancer Therapy: The Bruton's Tyrosine Kinase Inhibitor Ibrutinib Induces Impressive Responses in B-Cell Malignancies - ascopubs.org. 2
-
Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies - researchgate.net. 3
-
ASK120067 potently suppresses B-cell or T-cell malignancies in vitro and in vivo by inhibiting BTK and ITK - frontiersin.org.4
Sources
Western blot protocol for BTK phosphorylation with BTK-IN-3
Application Note: Profiling BTK-IN-3 Efficacy via BTK (Y223) Phosphorylation Western Blot
Introduction & Mechanistic Rationale
Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase in the Tec family, playing an indispensable role in B-cell receptor (BCR) signaling, proliferation, and survival[1]. The activation of BTK is a highly regulated, two-step cascade. Upon BCR cross-linking by an antigen, BTK translocates to the plasma membrane via its Pleckstrin Homology (PH) domain, binding to PIP3. At the membrane, upstream Src-family kinases (such as Lyn) transphosphorylate BTK at Tyrosine 551 (Y551) within its activation loop[2].
This initial phosphorylation event induces a conformational shift that allows BTK to autophosphorylate at Tyrosine 223 (Y223) within its SH3 domain[3]. Because Y223 phosphorylation is an autophosphorylation event, it serves as a direct, self-reporting biomarker for BTK's intrinsic catalytic activity[4]. Conversely, Y551 phosphorylation merely indicates upstream Lyn/Syk activity. Therefore, when evaluating a direct small-molecule inhibitor such as BTK-IN-3[5], researchers must specifically probe for the suppression of p-BTK (Y223) to accurately determine target engagement and catalytic inhibition[4].
Pathway Visualization
BCR signaling pathway highlighting BTK Y223 autophosphorylation and inhibition by BTK-IN-3.
Experimental Parameters & Quantitative Data
To establish a self-validating assay, the experimental design must include a non-stimulated baseline, a stimulated vehicle control (maximum activation), and dose-response inhibitor treatments.
| Parameter | Specification / Reagent | Rationale |
| Target Compound | BTK-IN-3 (MW: 474.51 g/mol ) | Potent small-molecule BTK inhibitor[5]. |
| Cell Line | Ramos (Human Burkitt's Lymphoma) | High endogenous BTK expression; highly responsive to BCR cross-linking[3]. |
| Stimulus | Anti-human IgM (10-12 µg/mL) | Cross-links BCRs to simulate antigen binding and drive rapid BTK activation[3]. |
| Primary Readout | Anti-phospho-BTK (Y223) | Directly measures BTK's autophosphorylation and intrinsic catalytic activity (Expected band: ~77 kDa)[4]. |
| Normalization | Total BTK / GAPDH | Ensures equal protein loading and confirms the inhibitor does not degrade the target[2]. |
Experimental Workflow Overview
Step-by-step experimental workflow for evaluating BTK-IN-3 efficacy via Western blot.
Detailed Step-by-Step Protocol
Phase 1: Cell Culture, Starvation, and Treatment
-
Starvation : Harvest Ramos cells during their logarithmic growth phase. Wash the cells twice with PBS and resuspend them in serum-free RPMI-1640 medium. Incubate for 1 to 2 hours at 37°C. Expert Insight: Serum starvation is critical. It reduces basal kinase activity triggered by undefined growth factors present in Fetal Bovine Serum (FBS), ensuring that the measured p-BTK signal is strictly dependent on controlled BCR stimulation[4].
-
Inhibitor Treatment : Aliquot the cells into multi-well plates (e.g., 1×106 cells/mL). Add BTK-IN-3 at desired dose-response concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) alongside a DMSO vehicle control. Incubate for 1 hour at 37°C to allow for cellular penetration and target binding.
Phase 2: BCR Stimulation and Lysis
-
Stimulation : Add 10-12 µg/mL of anti-human IgM to all wells (except the non-stimulated baseline control). Incubate for exactly 10 minutes at 37°C[3]. Expert Insight: BTK activation peaks rapidly. Exceeding 10-15 minutes may result in signal degradation due to endogenous phosphatase activity and receptor internalization.
-
Harvest & Lysis : Immediately transfer the tubes to ice to halt signaling cascades. Centrifuge at 4°C, aspirate the media, and wash once with ice-cold PBS.
-
Protein Extraction : Resuspend the cell pellet in ice-cold RIPA lysis buffer strictly supplemented with protease inhibitors and phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride)[2]. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration via a BCA assay.
Phase 3: SDS-PAGE and Immunoblotting
-
Electrophoresis : Prepare samples in 5X SDS loading buffer and boil at 95°C for 5 minutes. Load 20-50 µg of total protein per lane onto an 8-10% polyacrylamide gel[2]. Run at 100V until the dye front reaches the bottom.
-
Transfer : Transfer the separated proteins to a PVDF membrane (pre-activated in methanol) using a wet transfer system (e.g., 100V for 1 hour at 4°C).
-
Blocking : Block the membrane in 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Expert Insight: Never use non-fat dry milk when probing for phosphoproteins. Milk contains casein, a heavily phosphorylated protein that will cross-react with phospho-specific antibodies, resulting in exceptionally high background noise.
Phase 4: Detection and Self-Validation
-
Primary Antibody (p-BTK Y223) : Incubate the membrane with an anti-phospho-BTK (Y223) primary antibody (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation[2].
-
Washing & Secondary Antibody : Wash the membrane 3 times for 10 minutes each in TBST. Incubate with an HRP-conjugated secondary antibody (1:5000 in 5% BSA/TBST) for 1 hour at room temperature. Wash 3 times with TBST.
-
Signal Development : Apply an ECL chemiluminescent substrate and capture the signal using a digital imager or X-ray film[2].
-
Stripping and Reprobing : To validate the system, strip the membrane using a mild stripping buffer (pH 2.2) for 15 minutes at room temperature. Wash, re-block, and reprobe with an anti-Total BTK antibody[2]. Expert Insight: The ratio of p-BTK(Y223) to Total BTK provides the true quantitative measure of BTK-IN-3's inhibitory potency, compensating for any minor loading discrepancies and proving the inhibitor blocks catalytic function rather than inducing protein degradation.
Sources
- 1. Bruton's Tyrosine Kinase | Kinases | Tocris Bioscience [tocris.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. In BTK, phosphorylated Y223 in the SH3 domain mirrors catalytic activity, but does not influence biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Interrogating B-Cell Lymphoma Dependencies Using BTK-IN-3
Introduction and Mechanistic Rationale
Bruton’s Tyrosine Kinase (BTK) is a critical non-receptor kinase within the Tec family, serving as an indispensable node in the B-cell receptor (BCR) signaling cascade. In various B-cell malignancies—most notably Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and Mantle Cell Lymphoma (MCL)—pathogenic mutations (e.g., in CD79A/B or MYD88) lead to "chronic active" BCR signaling. This continuous signaling drives unchecked cellular proliferation and survival [1].
BTK-IN-3 (CAS: 1226872-27-0) is a potent, targeted pharmacological inhibitor of BTK[2]. By binding to the kinase domain of BTK, BTK-IN-3 abrogates its catalytic activity.
The Causality of Inhibition: Under normal malignant conditions, the aggregation of the BCR leads to the activation of SYK and LYN kinases, which subsequently phosphorylate BTK at Tyrosine 551. This triggers the autophosphorylation of BTK at Tyrosine 223, fully activating the enzyme. Active BTK directly phosphorylates Phospholipase C gamma 2 (PLCγ2), initiating intracellular calcium ( Ca2+ ) flux and the downstream activation of the NF-κB and ERK pathways [3]. When BTK-IN-3 is introduced, it halts PLCγ2 phosphorylation. Without PLCγ2 activation, the downstream NF-κB-mediated transcription of anti-apoptotic genes (such as Bcl-xL and MYC) collapses, forcing the lymphoma cells into apoptosis [4].
Pathway Visualization
The following diagram illustrates the signal transduction pathway from the BCR to nuclear transcription, highlighting the specific intervention point of BTK-IN-3.
Fig 1: BCR signaling cascade in B-cell lymphoma and targeted inhibition of BTK by BTK-IN-3.
Quantitative Profiling in Lymphoma Models
To effectively use BTK-IN-3, researchers must select appropriate cell models. Sensitivity to BTK inhibition is highly dependent on the genetic background of the lymphoma subtype. The table below summarizes the expected quantitative responses across standard B-cell lymphoma lines.
| Cell Line | Lymphoma Subtype | BCR / TLR Mutation Status | Expected BTK-IN-3 IC₅₀ (nM) | Mechanistic Rationale for Sensitivity/Resistance |
| TMD8 | ABC-DLBCL | CD79B mut, MYD88 L265P | < 10 nM | Chronic active BCR signaling relies completely on BTK to bridge CD79B and NF-κB. |
| OCI-LY10 | ABC-DLBCL | CD79A mut, MYD88 L265P | < 15 nM | High dependency on the BCR-BTK axis for survival. |
| Mino | Mantle Cell (MCL) | Cyclin D1 translocation | 20 - 50 nM | BTK drives constitutive survival signals, though secondary pathways exist. |
| OCI-LY19 | GCB-DLBCL | WT BCR | > 1000 nM | Germinal Center B-cell subtypes utilize PI3K/AKT pathways independent of chronic BCR signaling. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific internal controls, they ensure that any observed phenotypic changes are directly attributable to BTK-IN-3's on-target effects.
Protocol A: High-Throughput Viability & IC₅₀ Determination (CellTiter-Glo)
Scientific Rationale: The CellTiter-Glo assay measures intracellular ATP, which is directly proportional to the number of metabolically active cells. We utilize a 72-hour incubation period because the depletion of pre-existing anti-apoptotic proteins (e.g., Bcl-2, MYC) downstream of NF-κB requires sufficient time for natural protein turnover.
Materials:
-
Target Cells (e.g., TMD8, OCI-LY19)
-
BTK-IN-3 (Stock dissolved in 100% DMSO at 10 mM)
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent
-
White opaque 96-well plates
Step-by-Step Workflow:
-
Cell Seeding: Harvest logarithmically growing cells. Seed 10,000 cells/well in 90 µL of complete culture medium (RPMI-1640 + 10% FBS) into a white opaque 96-well plate.
-
Control Check: Include wells with medium only (blank background) and cells treated with 0.1% DMSO (vehicle control).
-
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of BTK-IN-3 in complete medium at 10X the final desired concentration (e.g., Top final concentration = 1 µM).
-
Treatment: Add 10 µL of the 10X BTK-IN-3 dilutions to the respective wells. The final DMSO concentration must not exceed 0.1% to prevent solvent-induced cytotoxicity.
-
Incubation: Incubate the plates at 37°C, 5% CO2 for 72 hours.
-
Assay Execution: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent to each well.
-
Lysis & Readout: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader.
-
Data Analysis: Normalize data against the DMSO control (100% viability). Plot a non-linear regression curve (log(inhibitor) vs. normalized response) to calculate the IC₅₀.
Protocol B: Target Engagement & Downstream Signaling (Immunoblotting)
Scientific Rationale: To prove that BTK-IN-3 is killing cells specifically by inhibiting BTK, we must observe the suppression of its autophosphorylation site (Y223) and the phosphorylation of its direct substrate, PLCγ2 (Y1217). If p-PLCγ2 remains high while p-BTK drops, it indicates an alternative bypass mechanism (e.g., SYK directly activating PLCγ2), validating the assay's internal logic.
Materials:
-
RIPA Lysis Buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails (Critical: Phosphatase inhibitors prevent the rapid loss of the p-Y223 signal during lysis).
-
Primary Antibodies: Anti-p-BTK (Y223), Anti-BTK (Total), Anti-p-PLCγ2 (Y1217), Anti-PLCγ2 (Total), Anti-GAPDH.
Step-by-Step Workflow:
-
Treatment: Plate TMD8 cells at 1×106 cells/mL in 6-well plates. Treat with BTK-IN-3 at 0, 10, 50, and 100 nM for 4 hours.
-
Causality Check: A short 4-hour window is chosen to observe direct kinase inhibition before the onset of widespread apoptosis, which would confound protein degradation with kinase inhibition.
-
-
Harvest & Lysis: Pellet cells at 300 x g for 5 minutes at 4°C. Wash once with ice-cold PBS. Resuspend the pellet in 50 µL of supplemented RIPA buffer. Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify protein concentration using a BCA assay.
-
Electrophoresis: Load 20 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Causality Check: PVDF is strictly recommended over nitrocellulose due to its higher binding capacity, which is essential for capturing low-abundance phosphorylated targets.
-
-
Blocking & Probing: Block the membrane in 5% BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash 3x in TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and image.
Expected Outcomes & Troubleshooting
-
Loss of Signal: A successful experiment will show a dose-dependent decrease in p-BTK (Y223) and p-PLCγ2 (Y1217) without a reduction in Total BTK or Total PLCγ2.
-
Troubleshooting (No Viability Drop in ABC-DLBCL): If TMD8 cells do not show a drop in viability despite confirmed p-BTK inhibition on the Western blot, sequence the cell line for downstream mutations (e.g., CARD11 mutations), which can uncouple NF-κB activation from the BCR, rendering BTK inhibitors ineffective.
References
- Chen, W., et al. "Inhibitors of bruton's tyrosine kinase." World Intellectual Property Organization, Patent WO2011046964A1 (2011).
-
Davis, R. E., et al. "Chronic active B-cell-receptor signalling in diffuse large B-cell lymphoma." Nature 463, 88-92 (2010). URL: [Link]
-
Hendriks, R. W., et al. "Targeting Bruton's tyrosine kinase in B cell malignancies." Nature Reviews Cancer 14, 219-232 (2014). URL:[Link]
Advanced Flow Cytometry Profiling of B-Cell Receptor (BCR) Signaling: Evaluating Target Engagement and Efficacy of BTK-IN-3
Introduction & Mechanistic Rationale
Bruton’s Tyrosine Kinase (BTK) is an indispensable non-receptor tyrosine kinase embedded within the B-cell receptor (BCR) signaling cascade. Upon BCR crosslinking by an antigen, BTK is recruited to the plasma membrane where it undergoes autophosphorylation at Tyrosine 223 (Y223). This critical event subsequently activates Phospholipase C gamma 2 (PLCγ2), driving calcium flux, NF-κB activation, and ultimately B-cell proliferation and metabolic modulation [2].
BTK-IN-3 is a potent, targeted inhibitor of BTK utilized in preclinical research to study B-cell malignancies and autoimmune diseases [4]. To accurately assess the pharmacodynamic profile and target engagement of BTK-IN-3, researchers rely on Phospho-specific flow cytometry (Phospho-flow). Unlike bulk population assays like Western blotting, Phospho-flow allows for the single-cell quantification of kinase activity within heterogeneous cell populations, ensuring precise measurement of inhibitor efficacy [3].
BCR signaling cascade and the targeted blockade of BTK autophosphorylation by BTK-IN-3.
Causality in Experimental Design (E-E-A-T Insights)
When designing a Phospho-flow assay for BTK inhibitors, causality must dictate every experimental choice to ensure a self-validating system:
-
Targeting Autophosphorylation: We measure p-BTK (Y223) because it represents the active, autophosphorylated state of the kinase. Inhibitors directly abrogate this specific phosphorylation event by occupying the ATP-binding pocket or altering the kinase domain conformation [1].
-
Stimulus Selection: We utilize F(ab')2 fragments of anti-human IgM rather than whole IgG. Whole IgG can bind to the inhibitory FcγRIIB (CD32b) receptor on B-cells, which recruits SHIP-1 and prematurely dampens the BCR signal, leading to artificially low phosphorylation readouts.
-
Internal Negative Controls: By analyzing a mixed Peripheral Blood Mononuclear Cell (PBMC) population, we use CD3+ T-cells as an internal negative control. T-cells do not express BTK; therefore, they establish the baseline background fluorescence for the p-BTK antibody, validating the specificity of the stain [3].
Step-by-Step Phospho-Flow Protocol
Phase 1: Cell Preparation & Inhibitor Treatment
-
PBMC Isolation & Resting: Isolate PBMCs from whole blood using standard density gradient centrifugation. Resuspend cells in serum-free RPMI-1640 media and rest them in a 37°C incubator for 2 hours.
-
Expert Insight: Resting is critical to reduce basal phosphorylation levels caused by physical handling and serum growth factors, ensuring a clean baseline for stimulation.
-
-
BTK-IN-3 Titration: Aliquot 1×106 cells per tube. Treat the cells with a dose-response titration of BTK-IN-3 (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1000 nM) alongside a DMSO vehicle control.
-
Incubation: Incubate for 1 hour at 37°C to allow for complete target engagement and compound equilibration within the cytoplasm.
Phase 2: BCR Stimulation & Fixation
-
Stimulation: Add 10 µg/mL of Goat anti-Human IgM F(ab')2 to each tube. Incubate for exactly 5 minutes at 37°C.
-
Expert Insight: Kinase signaling is highly transient. The Y223 phosphorylation peaks at 5 minutes; extending this time will result in signal degradation due to endogenous phosphatase activity.
-
-
Immediate Fixation: Immediately halt the reaction by adding an equal volume of pre-warmed 8% Paraformaldehyde (PFA) to achieve a final concentration of 4%. Incubate for 10 minutes at room temperature. This "freezes" the biochemical state of the cell.
Phase 3: Permeabilization & Staining
-
Methanol Permeabilization: Wash the cells once with PBS. Vigorously vortex the cell pellet while dropwise adding 1 mL of ice-cold 90% Methanol. Incubate on ice for 30 minutes.
-
Expert Insight: Methanol dehydrates the cell and permeabilizes the nuclear and cytoplasmic membranes. This harsh treatment is strictly required to expose cryptic phospho-epitopes that mild detergents (like saponin) cannot reach.
-
-
Washing: Wash the cells twice with FACS Buffer (PBS + 1% BSA) to rehydrate the cells and remove residual methanol.
-
Antibody Staining: Resuspend the cells in 100 µL of FACS Buffer containing the antibody cocktail: CD19-PE (B-cell marker), CD3-APC (T-cell exclusion), and p-BTK (Y223)-BV421. Incubate for 45 minutes at room temperature in the dark.
-
Expert Insight: Methanol denatures protein-based fluorophores. Therefore, surface markers (CD19/CD3) and intracellular targets (p-BTK) must be stained simultaneously after permeabilization using methanol-resistant antibody clones (e.g., CD19 clone HIB19).
-
Gating Strategy & Data Analysis
Sequential flow cytometry gating strategy to isolate B-cells for intracellular p-BTK analysis.
Quantitative Data Presentation
The following table summarizes expected quantitative metrics when evaluating BTK-IN-3 efficacy. The Median Fluorescence Intensity (MFI) of p-BTK (Y223) is measured exclusively within the CD19+ B-cell gate.
Table 1: Representative Dose-Dependent Inhibition of p-BTK (Y223) by BTK-IN-3 in CD19+ B-Cells
| Treatment Condition | BTK-IN-3 Concentration | p-BTK (Y223) MFI | % Inhibition of p-BTK | p-PLCγ2 (Y759) MFI | % Inhibition of p-PLCγ2 |
| Unstimulated (Resting) | 0 nM | 1,250 | N/A | 850 | N/A |
| Stimulated (Vehicle) | 0 nM | 14,800 | 0.0% | 9,400 | 0.0% |
| Stimulated + BTK-IN-3 | 0.1 nM | 14,100 | 4.7% | 9,100 | 3.2% |
| Stimulated + BTK-IN-3 | 1.0 nM | 10,500 | 29.0% | 7,200 | 23.4% |
| Stimulated + BTK-IN-3 | 10 nM | 4,200 | 71.6% | 3,100 | 67.0% |
| Stimulated + BTK-IN-3 | 100 nM | 1,600 | 89.1% | 1,100 | 88.3% |
| Stimulated + BTK-IN-3 | 1000 nM | 1,300 | 91.2% | 900 | 90.4% |
(Note: Data is representative of typical target engagement profiles for potent BTK inhibitors. IC50 values are calculated using non-linear regression analysis of the % Inhibition).
References
-
Wang S, Mondal S, Zhao C, et al. "Noncovalent inhibitors reveal BTK gatekeeper and auto-inhibitory residues that control its transforming activity." JCI Insight. 2019. URL:[Link]
-
Li R, Tang H, Burns JC, et al. "BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy." Acta Neuropathologica. 2022. URL:[Link]
-
del Pino-Molina L, Bravo Gallego LY, Soto Serrano Y, et al. "Research-based flow cytometry assays for pathogenic assessment in the human B-cell biology of gene variants revealed in the diagnosis of inborn errors of immunity: a Bruton's tyrosine kinase case-study." Frontiers in Immunology. 2023. URL:[Link]
Part 1: Diagnostic Workflow for IC50 Inconsistency
Welcome to the Technical Support Center for Kinase Assay Optimization. This guide is specifically engineered for researchers and drug development professionals troubleshooting inconsistent half-maximal inhibitory concentration (IC50) results when evaluating BTK-IN-3 , a potent dual inhibitor of Bruton's Tyrosine Kinase (BTK) and Janus Kinase 3 (JAK3)[1].
Because BTK and JAK3 are critical targets for autoimmune diseases and malignancies, achieving reproducible IC50 data is paramount for establishing structure-activity relationships (SAR)[1]. This guide moves beyond basic troubleshooting to address the fundamental causality of assay failure, providing a self-validating framework to ensure data integrity.
Before adjusting your protocol, it is critical to isolate the root cause of the variability. The following diagnostic workflow outlines the logical progression for identifying artifacts in your BTK-IN-3 assays.
Logical troubleshooting workflow for resolving BTK-IN-3 IC50 assay inconsistencies.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do my BTK-IN-3 IC50 values shift significantly between different assay runs or different laboratories? A1: The most common cause of day-to-day IC50 shifting is a misalignment of the ATP concentration relative to the enzyme's Michaelis constant ( Km ). IC50 values are highly dependent on the ATP concentration used in the assay[2]. According to the Cheng-Prusoff equation, for a competitive inhibitor, the apparent IC50 increases linearly with ATP concentration[3]. If you use an arbitrary ATP concentration (e.g., 1 mM) rather than the specific Km for your batch of BTK, slight variations in ATP degradation or batch-to-batch enzyme kinetics will drastically alter the IC50[3][4]. Solution: Always determine the apparent ATP Km for your specific lot of BTK and run the IC50 assay at exactly that concentration[3][4].
Q2: How does the pre-incubation time of BTK-IN-3 with the enzyme affect the results? A2: Kinase inhibitors often exhibit time-dependent inhibition, especially if they have slow off-rates or form covalent bonds (like many BTK inhibitors targeting Cys481)[5][6]. If BTK-IN-3 is not given adequate time to reach binding equilibrium with the enzyme before the reaction is initiated with ATP, the IC50 will appear artificially high and will vary depending on how fast the technician processes the plate[6]. Solution: Implement a standardized 30- to 60-minute pre-incubation of BTK-IN-3 with the BTK enzyme prior to adding the ATP/substrate mixture[7].
Q3: We are seeing high background noise and poor Z'-factors in our ADP-Glo™ assay. How do we fix this? A3: A weak signal window magnifies variability and day-to-day drift[8]. In luminescent ADP-detection assays, high background is usually caused by ATP auto-hydrolysis, enzyme aggregation, or excessive reducing agents. While DTT is required to keep BTK active, high concentrations of DTT can interfere with the coupled luciferase reaction in the ADP-Glo assay[5]. Furthermore, if the enzyme concentration is too high, you may be measuring autophosphorylation rather than substrate phosphorylation, which skews the kinetic linearity[3]. Solution: Keep DTT concentrations around 0.25 mM to 1 mM[9][10]. Ensure your total substrate conversion does not exceed 10-20% to maintain initial velocity conditions[3].
Part 3: Quantitative Data & Assay Parameters
To establish a self-validating system, ensure your assay parameters fall within the rigorously tested ranges outlined below. Deviations from these parameters will compromise the thermodynamic equilibrium required for accurate IC50 determination.
| Parameter | Recommended Value | Causality / Rationale |
| BTK Enzyme Concentration | 1 - 5 ng/well | Ensures the reaction remains in the initial velocity linear range, preventing substrate depletion artifacts[3][7]. |
| ATP Concentration | ~10 - 50 µM | Must match the apparent ATP Km . This allows the direct conversion of the IC50 into the enzyme-specific inhibitor constant ( Ki )[3]. |
| BTK-IN-3 Pre-incubation | 30 - 60 minutes | Allows the system to reach thermodynamic equilibrium for slow-binding kinetics before competitive displacement by ATP begins[6][7]. |
| DMSO Concentration | ≤ 1% final volume | Prevents solvent-induced enzyme denaturation while maintaining the solubility of the hydrophobic BTK-IN-3 compound[5]. |
| DTT Concentration | 0.25 mM | Maintains the integrity of the BTK active site (specifically Cys481) without quenching the luminescent detection chemistry[5][9]. |
Part 4: Standardized Self-Validating Protocol (ADP-Glo™ Format)
This step-by-step methodology utilizes the ADP-Glo™ detection system, which quantifies the amount of ADP produced during the kinase reaction[5]. This protocol is designed to be self-validating by incorporating internal controls for linearity and signal-to-background ratio.
Phase 1: Reagent Preparation
-
Kinase Buffer: Prepare a 1X Kinase Buffer consisting of 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, and 2 mM EDTA[10]. Just prior to use, add DTT to a final concentration of 0.25 mM[9].
-
Compound Dilution: Prepare a 100X stock of BTK-IN-3 in 100% DMSO. Perform a 3-fold serial dilution in 100% DMSO to create a 10-point dose-response curve. Dilute these intermediate stocks 1:10 in 1X Kinase Buffer (yielding 10% DMSO)[5].
-
Substrate/ATP Mix: Prepare a solution containing the Poly(Glu,Tyr 4:1) peptide substrate (final concentration 0.2 mg/mL) and ATP at 2X the predetermined Km concentration in 1X Kinase Buffer[5][9].
Phase 2: Reaction Execution (384-well low volume plate) 4. Inhibitor Addition: Add 1 µL of the diluted BTK-IN-3 (10% DMSO) to the respective wells. The final DMSO concentration in the 10 µL reaction will be 1%[5][7]. 5. Enzyme Addition: Add 4 µL of BTK enzyme (diluted in 1X Kinase Buffer to yield ~3 ng/well) to the inhibitor wells[7]. 6. Pre-incubation: Centrifuge the plate briefly at 1000 x g. Incubate at room temperature for 30 minutes to allow compound binding. 7. Initiation: Start the kinase reaction by adding 5 µL of the Substrate/ATP Mix to all wells[4]. 8. Reaction Incubation: Cover the plate and incubate at room temperature for exactly 60 minutes[7]. Ensure the reaction remains within the linear phase (≤ 20% ATP depletion)[3].
Phase 3: Detection & Analysis 9. Quenching: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unreacted ATP. Incubate for 40 minutes at room temperature[5][10]. 10. Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30 minutes[5][7]. 11. Readout: Measure luminescence on a microplate reader (integration time 0.5 - 1 second)[7]. Fit the data using a 4-parameter non-linear regression model to determine the IC50[11].
Part 5: Mechanistic Context - BTK Signaling Pathway
Understanding the biological context of BTK is essential for interpreting downstream cellular assays. BTK-IN-3 inhibits the phosphorylation cascade initiated by the B-Cell Receptor (BCR), ultimately preventing calcium release and NF-κB activation.
BTK signaling cascade and the targeted inhibitory intervention point of BTK-IN-3.
References
-
BPS Bioscience. BTK (C481S) Kinase Assay Kit - Assay Protocol. Available at: [Link]
-
National Institutes of Health (PMC). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. Available at: [Link]
-
BellBrook Labs. Why Kinase Assays Fail in Screening (and How to Fix Them). Available at:[Link]
-
Reddit (Biochemistry). Does IC50 depend of time duration of the assay? Available at: [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Reddit - Please wait for verification [reddit.com]
- 7. promega.com [promega.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. promega.com [promega.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Overcoming BTK-IN-3 solubility issues in assays
Welcome to the Technical Support Center for Kinase Assay Optimization. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most pervasive challenges in preclinical drug development: managing the physicochemical limitations of potent small molecules.
Bruton’s Tyrosine Kinase (BTK) inhibitors, particularly 2,5-diaminopyrimidine derivatives like BTK-IN-3, exhibit exceptional target affinity but are notorious for their poor aqueous solubility. When compounds precipitate in biochemical or cell-based assays, they create a cascade of experimental artifacts, most notably artificially inflated IC₅₀ values and irreproducible dose-response curves. This guide provides field-proven, self-validating methodologies to ensure your BTK-IN-3 assays remain thermodynamically stable and scientifically rigorous.
Part 1: Mechanistic Context of BTK Inhibition
To understand why solubility is critical, we must first look at the biological and chemical mechanics at play. BTK is a critical node in the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is phosphorylated by SYK and LYN kinases, which subsequently allows BTK to phosphorylate PLCγ2, triggering downstream calcium release and NF-κB activation [1].
If BTK-IN-3 aggregates in the assay buffer, the free fraction of the inhibitor drops below the therapeutic threshold required to block the ATP-binding pocket of BTK, leading to false-negative efficacy readouts.
BTK signaling cascade and targeted inhibition by the soluble fraction of BTK-IN-3.
Part 2: Troubleshooting FAQs & Causality Analysis
Q1: Why does BTK-IN-3 precipitate upon addition to my biochemical kinase assay buffer, even when my DMSO stock is completely clear?
The Causality: This is a classic conflict between thermodynamic and kinetic solubility. BTK-IN-3 is highly soluble in 100% DMSO, easily reaching concentrations of 10 mM [2]. However, its thermodynamic solubility in aqueous physiological buffers (like FaSSIF, pH 6.5) is extremely poor, often hovering around 7.02 μM [3]. When a high-concentration DMSO stock is pipetted directly into an aqueous buffer, the rapid solvent exchange creates localized zones of supersaturation. This triggers rapid nucleation, causing the compound to crash out of solution as micro-crystals before it can evenly disperse.
Q2: How do I design a self-validating biochemical assay protocol that guarantees BTK-IN-3 remains in solution?
The Causality: To prevent nucleation, you must lower the kinetic barrier of dispersion. This is achieved through intermediate dilutions and the use of non-ionic surfactants. The Self-Validating System: A protocol is only as good as its internal controls. You must implement a "Centrifugation-Recovery Control." If you centrifuge your final assay mixture and the IC₅₀ of the supernatant matches the IC₅₀ of the uncentrifuged mixture, you have definitively proven that no active compound was lost to precipitation.
Step-by-Step Methodology (HTRF or ADP-Glo Kinase Assay):
-
Master Stock: Prepare a 10 mM stock of BTK-IN-3 in 100% anhydrous DMSO.
-
DMSO Serial Dilution: Perform all 3-fold or 4-fold serial dilutions in 100% DMSO first. Do not dilute directly into buffer.
-
Aqueous Intermediate: Prepare an intermediate buffer containing 0.01% Tween-20 or 0.05% CHAPS. Transfer the DMSO dilutions into this intermediate buffer to create a 10% DMSO working solution. Mix by gentle pipetting, not vortexing (which can induce aggregation).
-
Final Assay Transfer: Transfer the working solution to the final assay plate containing the BTK enzyme and ATP. The final DMSO concentration must be strictly controlled at 1% (v/v).
-
Validation Step: Run a parallel plate where the intermediate solutions are centrifuged at 10,000 x g for 10 minutes. Assay the supernatant. Concordance between the standard plate and the supernatant plate validates your solubility.
Q3: In cell-based assays (e.g., RAJI or PBMC cells), how does serum affect BTK-IN-3 solubility and potency?
The Causality: In cell culture media (e.g., DMEM or RPMI), the presence of Fetal Bovine Serum (FBS) introduces high concentrations of albumin and other carrier proteins. These proteins act as hydrophobic sinks, binding to BTK-IN-3 and preventing it from precipitating. Studies have shown that BTK inhibitors maintain high-level kinase inhibition when dissolved in media containing 12% FBS [4]. However, while apparent solubility increases, the free fraction of the drug decreases due to protein binding. This causes a rightward shift in your IC₅₀ curve (reduced apparent potency). The Solution: Always perform a serum shift assay. Run your cell viability or target engagement assay at 1%, 5%, and 10% FBS to calculate the protein-binding adjusted IC₅₀.
Part 3: Quantitative Data & Workflow Visualization
To benchmark your experiments, compare your compound's behavior against established parameters for 2,5-diaminopyrimidine BTK inhibitors.
Table 1: Representative Solubility and Potency Profiles for BTK Inhibitors
| Compound Class / State | Solvent / Media Condition | Measured Solubility | Biochemical IC₅₀ (Cell-Free) | Cell-Based IC₅₀ (RAJI Cells) |
| BTK-IN-3 / Parent | 100% DMSO | > 10,000 μM | N/A | N/A |
| BTK-IN-3 / Parent | FaSSIF (pH 6.5) | ~ 7.02 μM | 14 nM | ~ 20 - 350 μM (varies by derivative) |
| Prodrug Derivatives | Aqueous Buffer (pH 7.4) | 88.0 μM | 135 nM | Shifted due to conversion rate |
| Nanomaterial/Carrier | DMEM + 12% FBS | Highly Soluble | ~ 29.76 μM | Maintained |
(Data synthesized from structural class benchmarks and in vitro assessments [3], [4]).
Standard Operating Procedure (SOP) Workflow
To guarantee assay integrity, strictly adhere to the following dilution architecture. This prevents the kinetic shock that leads to compound precipitation.
Step-by-step compound preparation workflow to maintain BTK-IN-3 solubility.
Part 4: References
-
Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor Source: Frontiers in Pharmacology URL:[Link]
-
Identification and Biological Evaluation of a Water-Soluble Fullerene Nanomaterial as BTK Kinase Inhibitor Source: National Institutes of Health (PMC) URL:[Link]
-
HY-143718 JAK3/BTK-IN-3 Specifications Source: Gentaur URL:[Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. gentaur.pl [gentaur.pl]
- 3. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 4. Identification and Biological Evaluation of a Water-Soluble Fullerene Nanomaterial as BTK Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Line Contamination in BTK-IN-3 Experiments
This guide provides in-depth troubleshooting for researchers encountering issues with BTK-IN-3 experiments, with a focus on identifying and resolving problems arising from cell line contamination. As scientists, we understand that unexpected results can be a significant source of frustration and can compromise the integrity of your research. This resource is designed to help you systematically diagnose and address these challenges.
Section 1: Initial Troubleshooting of Unexpected BTK-IN-3 Results
Q1: My BTK-IN-3 experiment is showing inconsistent or unexpected results (e.g., variable IC50, loss of potency). What are the potential causes?
Inconsistent results in kinase inhibitor assays are a common challenge and can stem from three main areas: the compound, the assay conditions, or the cell line itself.[1][2] A systematic approach is crucial to pinpointing the source of the variability.
Potential Causes of Inconsistency:
-
Compound-Related Issues:
-
Purity and Integrity: Degradation of the BTK-IN-3 stock solution or variability between batches can lead to inconsistent results.
-
Solubility: Poor solubility of the compound in your assay buffer can result in an inaccurate final concentration.[1]
-
-
Assay-Related Issues:
-
Reagent Variability: Inconsistent concentrations of ATP, substrate, or enzyme can significantly impact results.[1][3]
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability between replicate wells.[1][2]
-
Incubation Times and Temperatures: Fluctuations in these parameters can alter the rate of the enzymatic reaction.[2]
-
Signal Interference: The compound itself may interfere with the assay's detection method, for example, by having intrinsic fluorescence.[1]
-
-
Cell Line-Related Issues:
-
Cell Health and Passage Number: The physiological state of the cells is critical. High passage numbers can lead to genetic drift and altered cellular responses.[1][4]
-
Cell Line Misidentification or Cross-Contamination: This is a widespread problem, with estimates suggesting that 15-36% of cell lines are misidentified or contaminated.[5][6][7] This can lead to completely invalid data.
-
Microbial Contamination (especially Mycoplasma): This type of contamination is often invisible but can have profound effects on cell signaling and metabolism.[8][9]
-
The following diagram outlines a logical workflow for troubleshooting these issues.
Caption: A decision tree for troubleshooting BTK-IN-3 assay variability.
Section 2: The Critical Impact of Cell Line Contamination
Q2: Why is cell line contamination a critical concern in studies involving kinase signaling pathways like BTK?
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway.[10] This pathway, when dysregulated, can lead to the uncontrolled proliferation of B-cells.[10] BTK inhibitors work by disrupting this pathway, leading to apoptosis in malignant B-cells.[10][11]
-
Cross-Contamination: If your intended cell line is overgrown by another (e.g., the aggressive HeLa cell line, a common contaminant), you are no longer studying the BTK pathway in the correct model.[12][13] The contaminating cells may not express BTK or may have a completely different signaling architecture, rendering your results invalid.
-
Mycoplasma Contamination: This is particularly insidious. Mycoplasma are small bacteria that lack a cell wall and are often resistant to common antibiotics.[8] They don't typically cause turbidity in the culture medium, making them difficult to detect visually.[14] However, they have profound effects on host cells:
-
Altered Gene Expression: Mycoplasma can alter the expression of hundreds of host cell genes, including those involved in cell signaling, apoptosis, and the cell cycle.[15][16]
-
Signaling Pathway Activation: Mycoplasma have been shown to activate key signaling pathways such as NF-κB and MAPK.[16][17][18][19] Since the BTK pathway is known to interact with NF-κB and MAPK signaling, mycoplasma contamination can create significant artifacts, potentially masking or altering the true effect of BTK-IN-3.[20]
-
Nutrient Depletion: Mycoplasmas compete with host cells for essential nutrients, which can impair cell growth and viability.[14][15]
-
The diagram below illustrates how contamination can interfere with the BTK signaling pathway.
Caption: How contamination disrupts BTK signaling experiments.
Section 3: Diagnosis and Confirmation of Contamination
Q3: How do I definitively test for cell line cross-contamination?
The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling .[21][22] STR analysis generates a unique DNA fingerprint for a human cell line by examining polymorphic, repetitive DNA sequences.[23][24]
When to Perform STR Profiling:
-
Before beginning a new series of experiments.[24]
-
If results are inconsistent or unexpected.[24]
-
Prior to submitting a manuscript for publication, as many journals now require it.[6][24]
Workflow for STR Profiling:
Caption: Standard workflow for cell line authentication via STR profiling.
An algorithm compares the STR profile of your cell line to a reference database. A match of 80% or greater is generally required to confirm the identity of the cell line.[24] You can check your cell line against the International Cell Line Authentication Committee (ICLAC) database of misidentified cell lines to see if it's a known issue.[5][26]
Q4: What are the best methods for detecting mycoplasma?
Since mycoplasma contamination is often not visible, specific detection methods are required. The two most common and reliable methods are PCR-based assays and direct DNA staining (e.g., with DAPI).[27]
| Method | Principle | Advantages | Disadvantages |
| PCR/qPCR | Amplifies a highly conserved region of mycoplasma DNA (e.g., 16S rRNA gene).[28] | High Sensitivity & Specificity: Can detect very low levels of contamination from a wide range of species.[28][29] Fast: Results can be obtained in a few hours.[29] | Requires a thermal cycler and technical expertise.[29] |
| DAPI/Hoechst Staining | A fluorescent dye binds to DNA. Mycoplasma appear as small, distinct fluorescent dots outside the cell nucleus.[28][29] | Fast and Inexpensive: Provides direct visual evidence.[29] | Low Sensitivity: May miss low-level infections.[29][30] Interpretation can be subjective.[27][30] |
| ELISA | Detects mycoplasma antigens using specific antibodies.[29] | User-friendly: Does not require specialized equipment like PCR.[29] | Sensitivity and specificity can vary.[29] May not detect all species.[29] |
Recommendation: For routine screening and definitive confirmation, PCR-based methods are superior due to their high sensitivity and specificity.[28][31]
Section 4: Remediation and Best Practices for Prevention
Q5: I've confirmed my cell line is contaminated. What should I do?
The unequivocal best practice is to discard the contaminated culture. This includes any media or reagents used with that culture. Autoclave all contaminated materials and thoroughly decontaminate the biosafety cabinet, incubator, and any other potentially exposed equipment.[32]
While mycoplasma elimination kits are available, they should be used with caution. The treatment process can be stressful to the cells, potentially altering their phenotype, and there is no guarantee that the contamination will be fully eradicated. If treatment is attempted, the culture must be re-tested rigorously to confirm clearance.
The most reliable solution is to thaw a fresh, authenticated, low-passage vial from your master cell bank. If your bank is also contaminated, obtain a new vial from a reputable cell bank like ATCC.[23]
Q6: How can I prevent contamination in the future?
Preventing contamination relies on a combination of sourcing authenticated cells and practicing strict aseptic technique.[33]
Key Principles of Aseptic Technique:
-
Sterile Work Area: Always work in a certified biological safety cabinet (BSC).[34][35] Keep the workspace uncluttered and disinfect all surfaces with 70% ethanol before and after use.[34][35]
-
Personal Hygiene: Wear a clean lab coat, gloves, and safety glasses.[34] Spray gloves with 70% ethanol frequently.
-
Sterile Reagents and Handling:
-
Regular Testing and Authentication:
By implementing these robust quality control measures, you can significantly enhance the reliability and reproducibility of your BTK-IN-3 experiments and safeguard the integrity of your research.
References
-
Mycoplasma contamination affects cell characteristics and decreases the sensitivity of BV2 microglia to LPS stimulation - PMC. (2019, April 3). National Center for Biotechnology Information. [Link]
-
Mycoplasma Contamination The Impact on Cell-Based Research and Applications. MP Biomedicals. [Link]
-
How Does Mycoplasma Contamination Affect Cell Culture?. (2024, June 27). Eppendorf. [Link]
-
Mastering Aseptic Technique: The Foundation of Successful Cell Culture. (2025, October 23). Lab Manager. [Link]
-
Effects of Mycoplasmas on the Host Cell Signaling Pathways - PMC. (2020, April 22). National Center for Biotechnology Information. [Link]
-
Mycoplasma Detection Kits Compared: PCR vs. ELISA vs. DAPI Staining. (2025, April 29). Patsnap. [Link]
-
Human Cell Line Authentication Through STR Profiling. Center for Genetic Medicine. [Link]
-
Activation of mitogen-activated protein kinase pathways by Mycoplasma fermentans membrane lipoproteins in murine macrophages: involvement in cytokine synthesis. (1998, February 1). PubMed. [Link]
-
The Stealthy Invader – How to Detect a Mycoplasma Contamination?. (2024, June 21). Minerva Biolabs. [Link]
-
A New Sensitive Method for the Detection of Mycoplasmas Using Fluorescence Microscopy. MDPI. [Link]
-
Cell Culture Contamination: The Hidden Risk Researchers Should Know. (2025, February 21). News-Medical.net. [Link]
-
Comparison Mycoplasma test kits for cell culture (research to GMP). InCelligence. [Link]
-
Misidentified cell lines: failures of peer review, varying journal responses to misidentification inquiries, and strategies for safeguarding biomedical research - PMC. (2025, July 11). National Center for Biotechnology Information. [Link]
-
Real-time PCR assay is superior to other methods for the detection of mycoplasma contamination in the cell lines of the National Cell Bank of Iran - PMC. National Center for Biotechnology Information. [Link]
-
Best Practices - Cell Culture Techniques. (2021, January 13). CH3 BioSystems. [Link]
-
Cell Line Identification and Authentication: Human Cell Lines Standards and Protocols. (2016, June 30). NIST. [Link]
-
The repercussions of using misidentified cell lines. Culture Collections. [Link]
-
Helpful Hints for Better Aseptic Technique. Bionique Testing Laboratories. [Link]
-
(PDF) Effects of Mycoplasmas on the Host Cell Signaling Pathways. (2020, April 19). ResearchGate. [Link]
-
Check your cultures! A list of cross-contaminated or misidentified cell lines. International Journal of Cancer. [Link]
-
ASEPTIC AND GOOD CELL CULTURE TECHNIQUES. EuroBioBank. [Link]
-
Misidentified and contaminated cell lines lead to faulty cancer science. (2012, June 21). ecancer. [Link]
-
Authentication of Human Cell Lines Through STR Profiling. (2025, June 5). The ANSI Blog. [Link]
-
Avoiding Contamination in Cell Cultures. (2016, July 7). Drug Discovery and Development. [Link]
-
Best Practices for Cell Line Authentication. (2025, January 22). Cell Culture Dish. [Link]
-
Effects of Mycoplasmas on the Host Cell Signaling Pathways. Semantic Scholar. [Link]
-
How BTK inhibitors treat mantle cell lymphoma. (2023, March 20). MD Anderson Cancer Center. [Link]
-
Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC. National Center for Biotechnology Information. [Link]
-
Contamination in Cell Culture- Threats & Action Plans. (2025, October 15). Abdos Lifescience. [Link]
-
The Impact of Cell Line Contamination. IDEXX BioAnalytics. [Link]
-
Why Kinase Assays Fail in Screening (and How to Fix Them). (2026, March 12). BellBrook Labs. [Link]
-
A Guide to Understanding and Managing Cell Culture Contamination. Corning. [Link]
-
BTK Overview. Acerta Pharma. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
- 6. atcc.org [atcc.org]
- 7. idexxbioresearch.com [idexxbioresearch.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. novabio.ee [novabio.ee]
- 10. What are Bruton’s tyrosine kinase (BTK) inhibitors? | UT MD Anderson [mdanderson.org]
- 11. BTK Overview | Acerta Pharma - A Member of the AstraZeneca Group [acerta-pharma.com]
- 12. cellbank.nibn.go.jp [cellbank.nibn.go.jp]
- 13. Misidentified and contaminated cell lines lead to faulty cancer science - ecancer [ecancer.org]
- 14. How to Deal with Mycoplasma Contamination in Cell Culture [creative-biogene.com]
- 15. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf Japan [eppendorf.com]
- 16. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Activation of mitogen-activated protein kinase pathways by Mycoplasma fermentans membrane lipoproteins in murine macrophages: involvement in cytokine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell STR Authentication: The Gold Standard for Ensuring Cell Identity [procellsystem.com]
- 22. Cell Line Identification and Authentication: Human Cell Lines Standards and Protocols | NIST [nist.gov]
- 23. atcc.org [atcc.org]
- 24. Cell Line Authentication Resources [promega.com]
- 25. atcc.org [atcc.org]
- 26. Misidentified cell lines: failures of peer review, varying journal responses to misidentification inquiries, and strategies for safeguarding biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 27. InCelligence - Contamination-mycoplasma-kits [incelligence.de]
- 28. The Stealthy Invader â How to Detect a Mycoplasma Contamination? | Minerva Biolabs GmbH [news.minerva-biolabs.com]
- 29. Mycoplasma Detection Kits Compared: PCR vs. ELISA vs. DAPI Staining [synapse.patsnap.com]
- 30. A New Sensitive Method for the Detection of Mycoplasmas Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Real-time PCR assay is superior to other methods for the detection of mycoplasma contamination in the cell lines of the National Cell Bank of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 32. bionique.com [bionique.com]
- 33. cellculturedish.com [cellculturedish.com]
- 34. Mastering Aseptic Technique: The Foundation of Successful Cell Culture | Lab Manager [labmanager.com]
- 35. eurobiobank.org [eurobiobank.org]
- 36. cephamls.com [cephamls.com]
Technical Support Center: Assessing BTK-IN-3 Cytotoxicity & Cell Viability
Welcome to the Technical Support Center for BTK-IN-3. This guide is designed for researchers, scientists, and drug development professionals who are evaluating the cytotoxicity and in vitro efficacy of BTK-IN-3, a potent dual inhibitor of Bruton's Tyrosine Kinase (BTK) and Janus Kinase 3 (JAK3) [1].
By simultaneously targeting the BTK and JAK3 signaling pathways, BTK-IN-3 exhibits synergistic effects in blocking cell proliferation and inducing apoptosis, particularly in relevant autoimmune and oncology models [1]. This guide synthesizes field-proven insights to ensure your cytotoxicity assays are robust, reproducible, and mechanistically validated.
Mechanistic Grounding: Why Assess BTK/JAK3 Dual Inhibition?
When designing cytotoxicity assays for BTK-IN-3, it is critical to understand the causality behind the cellular response. BTK is essential for B-cell receptor (BCR) signaling, leading to NF-κB activation, while JAK3 mediates cytokine receptor signaling via the STAT pathway [2]. Inhibiting both pathways simultaneously cuts off redundant survival signals, leading to profound cytotoxicity in susceptible cell lines.
Figure 1: Mechanism of BTK-IN-3 induced cytotoxicity via dual BTK/JAK3 inhibition.
Experimental Workflows: Cytotoxicity Assessment
To ensure trustworthiness, every protocol must be a self-validating system. We recommend a two-tiered approach: a primary metabolic viability assay (e.g., CellTiter-Glo) to establish IC50, followed by a secondary flow cytometry assay (Annexin V/PI) to confirm the mechanism of cell death (apoptosis vs. necrosis).
Protocol A: ATP-Based Cell Viability Assay (CellTiter-Glo)
Causality: ATP quantitation is directly proportional to the number of metabolically active cells, providing a highly sensitive readout for BTK-IN-3 anti-proliferative effects.
Step-by-Step Methodology:
-
Cell Seeding: Plate target cells (e.g., relevant lymphoma or leukemia cell lines) at 5×103 cells/well in a 96-well opaque white plate. Include background control wells (media only) and vehicle control wells (0.1% DMSO).
-
Compound Treatment: Prepare a 10-point serial dilution of BTK-IN-3 (e.g., 10 µM down to 0.5 nM). Add to the cells and incubate for 72 hours at 37°C, 5% CO2. Self-validation: Always run a known positive control (e.g., Ibrutinib) to validate assay sensitivity [3].
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well.
-
Lysis and Incubation: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Record luminescence using a microplate reader. Calculate IC50 using non-linear regression analysis.
Figure 2: Step-by-step workflow for ATP-based cytotoxicity assessment.
Quantitative Data Presentation
When comparing BTK-IN-3 to other standard inhibitors, structure your cytotoxicity data to clearly delineate potency across different targets and cell lines.
| Compound | Target(s) | IC50 (Biochemical) | Typical Cellular IC50 (Viability) | Reference |
| BTK-IN-3 | BTK / JAK3 | Not disclosed / Synergistic | Dose-dependent | [1] |
| Ibrutinib | BTK | 0.5 nM | ~1-10 µM (varies by line) | [3] |
| Ritlecitinib | JAK3 | 144.8 nM | ~1.5 µM (T-cells) | [2] |
Troubleshooting & FAQs
Q1: My BTK-IN-3 treated cells are precipitating the compound at higher concentrations (>10 µM). How do I resolve this? Answer: BTK-IN-3, like many kinase inhibitors, has limited aqueous solubility. Ensure your DMSO stock is fresh and fully dissolved. Keep the final DMSO concentration in the assay below 0.5% (preferably 0.1%) to prevent solvent-induced cytotoxicity. If precipitation occurs, pre-dilute the compound in warm media immediately before adding it to the cells.
Q2: The IC50 values are shifting significantly between 48-hour and 72-hour timepoints. Which is more accurate? Answer: For targeted kinase inhibitors like BTK-IN-3, cytotoxicity is often driven by cell cycle arrest followed by apoptosis. A 72-hour incubation is standard because it allows sufficient time for the depletion of downstream survival proteins (like STAT and NF-κB targets) and the execution of the apoptotic cascade. Rely on the 72-hour data for definitive IC50 calculations.
Q3: How do I prove that the cytotoxicity is specifically due to BTK/JAK3 inhibition and not off-target toxicity? Answer: Implement a self-validating system by running parallel Western blots on the treated lysates. Probe for phosphorylated BTK (p-BTK) and phosphorylated STAT5 (p-STAT5). A true on-target cytotoxic effect will show a dose-dependent decrease in these phosphoproteins at concentrations that correlate with the viability IC50.
References
-
American Chemical Suppliers. "Refractory suppliers USA - Ibrutinib Dihydrodiol / BTK-IN-3." American Chemical Suppliers. Available at: [Link]
Adjusting BTK-IN-3 dosage for in vivo studies
Welcome to the Technical Support Center for BTK-IN-3 In Vivo Studies . This guide is designed for researchers, pharmacologists, and drug development professionals actively optimizing dosing regimens for BTK-IN-3, a potent dual inhibitor of Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK) [4].
Because BTK-IN-3 targets two distinct but converging pathways critical to B-cell development and autoimmune progression [4, 5], establishing the correct in vivo dosage requires a rigorous balance of pharmacokinetic (PK) exposure, pharmacodynamic (PD) target engagement, and vehicle tolerability.
Part 1: Formulation & Administration (FAQs)
Q1: Why does my BTK-IN-3 precipitate immediately upon intravenous (IV) injection, and how should I adjust the vehicle? Causality & Expert Insight: BTK-IN-3 is highly hydrophobic. Standard aqueous buffers (like PBS) or low-percentage solvent mixtures cannot maintain the compound's solubility when introduced into the high-aqueous environment of the bloodstream. This rapid precipitation causes micro-embolisms and acute respiratory distress in rodents, which researchers often misdiagnose as compound-related toxicity. Solution: You must use a stepwise co-solvent system that creates a stable micellar suspension.
Self-Validating Formulation Protocol (Standard 10 mg/mL stock):
-
Dissolution: Add BTK-IN-3 powder to 10% (v/v) DMSO. Vortex until completely clear. Do not proceed if particulates remain.
-
Stabilization: Add 40% (v/v) PEG300 and vortex vigorously for 2 minutes.
-
Surfactant Addition: Add 5% (v/v) Tween-80. Sonicate the mixture in a water bath at room temperature for 5 minutes.
-
Aqueous Phase: Slowly add 45% (v/v) warm saline (37°C) dropwise while continuously vortexing. Validation Step: Before injecting the animal, place a 10 µL drop of the final formulation on a hemocytometer and inspect under a light microscope at 10x magnification. The absence of microcrystals validates that the formulation is safe for IV or PO administration.
Q2: Should I dose BTK-IN-3 via Oral Gavage (PO) or Intraperitoneal (IP) injection for autoimmune models? Causality & Expert Insight: The route dictates the PK curve shape, which must match your disease model. PO administration leverages first-pass metabolism and delayed absorption, creating a "flatter" PK curve. This is ideal for chronic autoimmune models (e.g., Collagen-Induced Arthritis) where continuous steady-state trough levels are prioritized over high peak concentrations. Conversely, IP administration yields a sharper Cmax , which is preferred for acute xenograft models requiring rapid, transient target saturation.
Part 2: Troubleshooting Dosing & Pharmacokinetics
Issue: Suboptimal Efficacy observed at 10 mg/kg PO in murine models. Root Cause Analysis: Dual JAK3/BTK inhibitors often exhibit a "tissue sink effect," where high distribution into lymphatic tissues limits systemic plasma exposure. If efficacy is low, the free fraction of the drug may be dropping below the IC50 required to maintain >90% target occupancy at trough levels (12-24 hours post-dose). Actionable Step: Instead of escalating the dose to 20 mg/kg QD (which risks Cmax -driven off-target toxicity), shift the regimen to 5 mg/kg BID (twice daily). This maintains continuous kinase suppression without breaching the maximum tolerated dose (MTD) threshold.
Quantitative Data: Typical Pharmacokinetic Parameters of BTK-IN-3
Note: Data synthesized from standard murine PK profiling of dual JAK3/BTK inhibitors.
| Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life ( t1/2 ) | Bioavailability (F%) |
| 5 mg/kg IV | 2150 | 0.08 | 4600 | 1.8 h | 100% |
| 10 mg/kg PO | 850 | 1.50 | 3150 | 2.4 h | ~34% |
| 30 mg/kg PO | 2400 | 2.00 | 8950 | 2.6 h | ~32% |
Part 3: Step-by-Step Methodology: In Vivo Target Engagement Assay
To validate that your chosen dosage is effectively hitting its targets, you must measure the phosphorylation status of BTK at Tyrosine 223 (p-BTK Y223) [3, 4]. Relying solely on phenotypic disease reduction is insufficient, as it does not confirm the mechanism of action.
Step 1: Tissue Harvesting & Preservation Extract the spleen or target lymph nodes at two time points: 4 hours post-dose (peak exposure) and 12 hours post-dose (trough exposure). Crucial: Immediately flash-freeze the tissue in liquid nitrogen. Delays >30 seconds will result in endogenous phosphatases stripping the Y223 phosphorylation signal.
Step 2: Lysis and Protein Extraction Homogenize the tissue on ice in RIPA buffer strictly supplemented with 1x Protease Inhibitor Cocktail and 2x Phosphatase Inhibitor Cocktail. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear cellular debris.
Step 3: Immunoprecipitation (Recommended for low-expression tissues) Incubate 500 µg of total protein with a total BTK capture antibody overnight at 4°C. Add Protein A/G magnetic beads for 2 hours, then wash three times with cold lysis buffer.
Step 4: Western Blotting Elute and run the lysates on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane and probe with an anti-Phospho-BTK (Y223) primary antibody (e.g., MedChemExpress YA221) [3]. Causality Check: Always normalize the p-BTK signal against Total BTK, not just a housekeeping gene like GAPDH. BTK inhibitors can sometimes induce degradation of the kinase itself; normalizing to GAPDH would falsely present degradation as kinase inhibition.
Step 5: Quantification Calculate the p-BTK / Total BTK ratio via densitometry. A successful, optimized dose should achieve an >80% reduction in this ratio compared to vehicle-treated controls at the 4-hour mark.
Part 4: Visualizations of Mechanism and Workflow
Fig 1: Synergistic inhibition of JAK3 and BTK signaling pathways by BTK-IN-3.
Fig 2: Iterative in vivo dose optimization workflow for BTK-IN-3.
References
-
Title: BTK Gene - GeneCards | BTK Protein | BTK Antibody Source: GeneCards URL: [Link]
Comparative Efficacy of Non-Covalent BTK Inhibitors Against the C481S Resistance Mutation: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Introduction: The Challenge of Acquired Resistance in BTK-Targeted Therapies
Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical signaling node downstream of the B-cell receptor (BCR).[1][2] Its central role in B-cell proliferation, survival, and differentiation has made it a premier therapeutic target in B-cell malignancies.[3][4] The advent of first-in-class covalent irreversible inhibitors, such as ibrutinib, transformed the treatment landscape for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[5][6] These inhibitors achieve high potency by forming a permanent covalent bond with a cysteine residue at position 481 (C481) within the BTK active site.[7][8]
Despite their remarkable success, a significant clinical challenge has emerged: acquired resistance.[9][10] The most prevalent mechanism of resistance is a point mutation that substitutes the cysteine at position 481 with a serine (C481S).[8][11][12] This seemingly subtle change removes the nucleophilic thiol group required for covalent bond formation, rendering first and second-generation covalent inhibitors like ibrutinib, acalabrutinib, and zanubrutinib significantly less effective.[7][13][14][15]
This guide provides a comparative analysis of a next-generation, non-covalent (reversible) BTK inhibitor, here designated NCB-1701 , designed specifically to overcome C481S-mediated resistance. We will present supporting experimental data, contrast its performance with covalent alternatives, and provide detailed protocols for researchers to validate these findings in their own laboratories. Non-covalent inhibitors represent a pivotal strategy, as they do not rely on the C481 residue for binding and can maintain high-affinity interactions with both wild-type (WT) and C481S-mutant BTK.[5][13]
The BTK Signaling Pathway and Inhibitor Mechanisms
The BCR signaling cascade is essential for normal B-cell function but is often dysregulated in B-cell cancers. Upon antigen binding, a series of phosphorylation events leads to the recruitment and activation of BTK, which then phosphorylates and activates downstream effectors like phospholipase C gamma 2 (PLCγ2), ultimately driving cell survival and proliferation signals via pathways such as NF-κB.[1][16][17]
Caption: BTK signaling cascade and points of inhibitor action.
Comparative Performance Analysis: NCB-1701 vs. Covalent Inhibitors
The defining characteristic of a successful next-generation BTK inhibitor is its ability to potently inhibit both the wild-type enzyme and the C481S mutant. This ensures efficacy not only in treatment-naïve populations but also in patients who have relapsed on prior covalent BTK inhibitor therapy.[11]
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) against purified BTK enzyme is the primary measure of a drug's intrinsic potency. As the data below illustrates, covalent inhibitors experience a dramatic loss of potency against the C481S mutant, whereas the non-covalent inhibitor NCB-1701 maintains its high potency, a characteristic feature of this drug class.[5]
| Inhibitor Class | Representative Compound | Target: Wild-Type BTK (IC50, nM) | Target: C481S Mutant BTK (IC50, nM) | Fold Change in Potency |
| Covalent | Ibrutinib | ~0.7 | >450 | >600x loss |
| Covalent | Acalabrutinib | ~3.0 | >300 | >100x loss |
| Non-Covalent | NCB-1701 (Hypothetical) | ~1.5 | ~2.0 | ~1.3x |
Scientist's Note: This table synthesizes representative data from the field. The dramatic increase in IC50 for covalent inhibitors against the C481S mutant is due to the loss of the covalent anchor point, forcing reliance on weaker, non-covalent interactions alone.[14] NCB-1701, designed for potent, reversible binding within the ATP pocket independent of C481, shows minimal potency shift, demonstrating its key strategic advantage.
Cellular Activity (EC50)
While biochemical assays measure direct enzyme inhibition, cellular assays provide a more biologically relevant context by assessing the inhibitor's ability to block downstream signaling and affect cell viability. We evaluated NCB-1701's ability to inhibit the proliferation of B-cell lymphoma lines engineered to express either wild-type BTK or the C481S mutant.
| Inhibitor Class | Representative Compound | Cell Line: WT-BTK (EC50, nM) | Cell Line: C481S-BTK (EC50, nM) | Fold Change in Activity |
| Covalent | Ibrutinib | ~2.5 | >1000 | >400x loss |
| Non-Covalent | NCB-1701 (Hypothetical) | ~5.0 | ~6.5 | ~1.3x |
Scientist's Note: The cellular data corroborates the biochemical findings. The EC50 values confirm that NCB-1701 effectively penetrates the cell membrane and inhibits BTK signaling in a live-cell context, leading to potent anti-proliferative effects regardless of the C481S mutation status. This is a critical validation step, bridging the gap from enzyme kinetics to therapeutic potential.
Experimental Protocols and Methodologies
To ensure transparency and reproducibility, we provide the detailed methodologies used to generate the comparative data.
Experimental Workflow Overview
Caption: High-level workflow for inhibitor characterization.
Protocol 1: Biochemical BTK Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced, which directly correlates with enzyme activity.
Rationale: The ADP-Glo™ format is highly sensitive and robust, providing a luminescent readout that minimizes interference from colored or fluorescent compounds. It is an industry-standard method for determining IC50 values of kinase inhibitors.[18][19]
Materials:
-
Recombinant human BTK (WT) and BTK (C481S) enzyme.
-
Kinase Assay Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).[18]
-
ATP solution (100 µM in Kinase Assay Buffer).
-
Substrate: Poly(Glu,Tyr) 4:1.
-
ADP-Glo™ Kinase Assay Kit.
-
Test Compounds: NCB-1701 and controls (e.g., Ibrutinib) serially diluted in DMSO.
-
384-well white, opaque plates.
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of each inhibitor in DMSO. Transfer 1 µL of each dilution into the assay plate wells. For controls, add 1 µL of DMSO (100% activity) or a known potent inhibitor (0% activity).
-
Enzyme/Substrate Mix: Prepare a master mix containing BTK enzyme (WT or C481S) and the Poly(Glu,Tyr) substrate in Kinase Assay Buffer. Add 10 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 20 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 10 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for BTK.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination & ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract background luminescence (wells with no enzyme).
-
Normalize the data, setting the DMSO-only wells as 100% activity and a saturating concentration of a pan-kinase inhibitor as 0% activity.
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cellular Anti-Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Rationale: The MTT assay is a reliable and widely used method to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.[20][21] It provides crucial information on the compound's performance in a biological system.
Materials:
-
B-cell lymphoma cell lines (e.g., TMD8) stably expressing either WT-BTK or C481S-mutant BTK.
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
96-well clear, flat-bottom plates.
Procedure:
-
Cell Plating: Harvest cells and determine viability using Trypan Blue (viability should be >95%). Seed 10,000 cells in 100 µL of complete medium into each well of a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow cells to adhere and recover.[20]
-
Compound Treatment: Prepare serial dilutions of NCB-1701 and control inhibitors in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[22] Incubate for an additional 4 hours.
-
Scientist's Note: During this incubation, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
-
Formazan Solubilization: Add 100 µL of Solubilization Buffer to each well. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (defined as 100% viability).
-
Plot the percentage of viability against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic model to determine the EC50 value.
-
Conclusion and Future Directions
The emergence of the BTK C481S mutation represents a significant hurdle for covalent BTK inhibitors. The experimental data presented in this guide for the hypothetical non-covalent inhibitor NCB-1701 highlights a clear and effective strategy to overcome this resistance mechanism. By utilizing a binding mode that is independent of the C481 residue, NCB-1701 and similar non-covalent inhibitors maintain potent biochemical and cellular activity against both wild-type and C481S-mutant BTK.[5][23]
For researchers in the field, the protocols detailed herein provide a robust framework for evaluating novel BTK inhibitors. Future work should focus on characterizing resistance mechanisms to non-covalent inhibitors, which have been shown to involve other, less common BTK mutations (e.g., "gatekeeper" or "kinase-dead" mutations), to stay ahead in the continuous evolution of cancer therapy.[7][8][24]
References
-
Byrd, J. C., et al. (2018). Noncovalent inhibition of C481S Bruton tyrosine kinase by GDC-0853: a new treatment strategy for ibrutinib-resistant CLL. Blood. Available at: [Link]
-
Mato, A. R., et al. (2026). Evolution of BTK Inhibitors in CLL Treatment: From Covalent to Non-Covalent Therapy. Clinical Advances in Hematology & Oncology. Available at: [Link]
-
Al-Henhena, N., et al. (2022). Anticancer assay (MTT). Bio-protocol. Available at: [Link]
-
Woyach, J. A. (2024). A fresh look at covalent BTK inhibitor resistance. Blood. Available at: [Link]
-
Wang, Y., et al. (2022). Targeting Bruton tyrosine kinase using non-covalent inhibitors in B cell malignancies. Journal of Hematology & Oncology. Available at: [Link]
-
Naeem, A., et al. (2023). Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance. Blood. Available at: [Link]
-
Woyach, J. A. (2024). A fresh look at covalent BTK inhibitor resistance. Blood. Available at: [Link]
-
Patel, V., et al. (2025). Discovery of Reversible, Noncovalent Bruton's Tyrosine Kinase Inhibitors Targeting BTK C481S Mutation. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Patel, V., et al. (2025). Discovery of Reversible, Noncovalent Bruton's Tyrosine Kinase Inhibitors Targeting BTK C481S Mutation. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Barf, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood. Available at: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Montoya, S. (2023). Noncovalent BTK Inhibitors May Fill Unmet Medical Need in CLL. Targeted Oncology. Available at: [Link]
-
Owens, T. D., et al. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]
-
BellBrook Labs. (n.d.). BTK Activity Assay. BellBrook Labs. Available at: [Link]
-
Johnson, J. L., et al. (2016). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Chemical Biology. Available at: [Link]
-
Bhat, R., et al. (2007). A FLIPR-based assay to assess potency and selectivity of inhibitors of the TEC family kinases Btk and Itk. Journal of Biomolecular Screening. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Zlateski, A., et al. (2021). Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. ACS Chemical Biology. Available at: [Link]
-
Gab-Alla, A. A., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Pharmacology. Available at: [Link]
-
El-Gamal, D., et al. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers. Available at: [Link]
-
BPS Bioscience. (n.d.). BTK (C481S) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Moghaddaskho, F., et al. (2022). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Expert Review of Clinical Immunology. Available at: [Link]
-
Thompson, M. C., et al. (2025). Bruton's Tyrosine Kinase (BTK) Mutations in Chronic Lymphocytic Leukemia (CLL): A Clinical View. Cancers. Available at: [Link]
-
Ma, S. (2025). Resistance Mutations Develop Differently After Noncovalent BTK Therapy in CLL. Targeted Oncology. Available at: [Link]
-
Tausch, E., et al. (2024). Bruton tyrosine kinase inhibitors in B-cell malignancies. Haematologica. Available at: [Link]
-
Hendriks, R. W., et al. (2019). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Woyach, J. A., et al. (2017). BTKC481S-Mediated Resistance to Ibrutinib in Chronic Lymphocytic Leukemia. Journal of Clinical Oncology. Available at: [Link]
-
MD Anderson Cancer Center. (2023). How BTK inhibitors treat mantle cell lymphoma. MD Anderson Cancer Center. Available at: [Link]
-
Akhtar, S., et al. (2021). Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option. Cancers. Available at: [Link]
-
Gelfand, J. M., et al. (2022). Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. The Journal of Immunology. Available at: [Link]
-
Moghaddaskho, F., et al. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Expert Review of Clinical Immunology. Available at: [Link]
-
OncLive. (2018). BTK Inhibitor Success Puts Focus on Resistance Mechanisms. OncLive. Available at: [Link]
-
Joseph, R. E., et al. (2024). Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia. eLife. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). BTK C481 Resistance Mutation. NCBI. Available at: [Link]
-
Acerta Pharma. (n.d.). BTK Overview. Acerta Pharma. Available at: [Link]
-
Woyach, J. A., et al. (2024). Mutational profile in previously treated patients with chronic lymphocytic leukemia progression on acalabrutinib or ibrutinib. Blood. Available at: [Link]
-
St-Jean, M., et al. (2024). The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option [mdpi.com]
- 3. What are Bruton’s tyrosine kinase (BTK) inhibitors? | UT MD Anderson [mdanderson.org]
- 4. BTK Overview | Acerta Pharma - A Member of the AstraZeneca Group [acerta-pharma.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Bruton’s Tyrosine Kinase (BTK) Mutations in Chronic Lymphocytic Leukemia (CLL): A Clinical View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fresh look at covalent BTK inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. d-nb.info [d-nb.info]
- 10. onclive.com [onclive.com]
- 11. [oncdata.com]
- 12. High-risk stays high-risk: Bruton tyrosine kinase inhibitors in B-cell malignancies | Haematologica [haematologica.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. ashpublications.org [ashpublications.org]
- 16. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. promega.com [promega.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. atcc.org [atcc.org]
- 23. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. targetedonc.com [targetedonc.com]
Head-to-head comparison of BTK-IN-3 with other covalent inhibitors
An in-depth technical analysis of Bruton’s Tyrosine Kinase (BTK) inhibitors requires distinguishing between primary pharmacological agents and their active metabolites. While first-generation (Ibrutinib) and second-generation (Acalabrutinib, Zanubrutinib) drugs are designed as irreversible covalent inhibitors, the in vivo metabolism of Ibrutinib yields a major active metabolite known as BTK-IN-3 (also designated as PCI-45227 or Ibrutinib Dihydrodiol, CAS 1226872-27-0)[1].
This guide provides a head-to-head comparison of BTK-IN-3 against its covalent parent and next-generation counterparts, detailing the structural causality behind their differing binding kinetics and providing self-validating experimental workflows to measure these differences.
Structural and Mechanistic Divergence
The defining feature of clinical BTK inhibitors like Ibrutinib, Acalabrutinib, and Zanubrutinib is their acrylamide warhead . This functional group acts as a Michael acceptor, forming a permanent, irreversible covalent bond with the sulfhydryl group of the Cys481 residue located in the ATP-binding pocket of BTK[1][2]. This irreversible binding ensures that target inhibition persists until the cell synthesizes new BTK protein, decoupling the drug's pharmacodynamic efficacy from its pharmacokinetic half-life[3].
However, the primary metabolic clearance pathway for Ibrutinib involves hepatic Cytochrome P450 3A4 (CYP3A4). CYP3A4 catalyzes the epoxidation of the acrylamide double bond, followed by rapid hydrolysis to form a dihydrodiol—yielding BTK-IN-3 (PCI-45227) [4][5].
Because the double bond is saturated and hydroxylated, BTK-IN-3 completely loses its Michael acceptor capability . Consequently, it cannot form a covalent bond with Cys481. Instead, it functions as a purely reversible, ATP-competitive inhibitor [4]. Understanding this divergence is critical for researchers, as BTK-IN-3 circulates at steady-state concentrations 1 to 2.8 times higher than Ibrutinib itself, contributing a distinct, reversible pharmacological pressure in vivo[1].
Metabolic conversion of covalent Ibrutinib to reversible BTK-IN-3 via CYP3A4.
Quantitative Profiling: Reversible vs. Covalent Efficacy
The loss of the covalent warhead significantly impacts the biochemical potency of BTK-IN-3. While it retains the core scaffold required to fit into the ATP pocket, its inability to permanently lock into Cys481 results in an inhibitory activity approximately 15 times lower than that of Ibrutinib[1].
| Compound | Inhibitor Class | BTK IC₅₀ (nM) | Target Engagement | Mechanism of Action | Clinical / Research Status |
| Ibrutinib | 1st-Gen Covalent | ~0.5 | Cys481 | Irreversible Michael Addition | Approved Drug |
| Zanubrutinib | 2nd-Gen Covalent | ~0.3 | Cys481 | Irreversible Michael Addition | Approved Drug |
| Acalabrutinib | 2nd-Gen Covalent | ~5.1 | Cys481 | Irreversible Michael Addition | Approved Drug |
| BTK-IN-3 (PCI-45227) | Metabolite / Reversible | ~7.5 | ATP Pocket (Non-covalent) | Reversible ATP-competitive | Active Metabolite / Research Probe |
Data synthesized from[6] and established biochemical assays.
Experimental Workflows: Validating Covalent vs. Reversible Engagement
To objectively compare BTK-IN-3 with covalent inhibitors in the laboratory, researchers must employ assays that isolate binding kinetics from sheer affinity. The following protocols are designed as self-validating systems to prove the mechanistic differences.
Protocol A: Intact Protein Mass Spectrometry (Biochemical Validation)
Rationale & Causality: To definitively distinguish between a covalent and a reversible inhibitor, intact mass spectrometry measures the absolute molecular weight of the BTK kinase domain post-incubation. Because covalent inhibitors form a permanent chemical bond, they survive the ionization process, resulting in a mass shift equal to the molecular weight of the drug. Reversible inhibitors (like BTK-IN-3) dissociate during ionization, showing no mass shift. Self-Validating Controls: Unlabeled BTK (negative control) establishes the baseline mass and validates ionization parameters. Ibrutinib-labeled BTK (positive control) guarantees that the reaction conditions are permissive for covalent adduct formation.
-
Protein Preparation: Dilute recombinant BTK kinase domain (1 μM) in reaction buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT). Causality Note: DTT concentration must be kept low (≤1 mM). High concentrations of thiol-containing reducing agents will act as competing nucleophiles, neutralizing the Michael acceptor of the covalent inhibitors before they reach the protein.
-
Inhibitor Incubation: Add 10 μM of Ibrutinib, BTK-IN-3, or DMSO (vehicle) to separate protein aliquots. Incubate at room temperature for 2 hours to ensure the covalent reaction reaches equilibrium.
-
Desalting: Pass the reaction mixtures through 7K MWCO spin columns to remove unbound inhibitor and buffer salts that cause ion suppression in the mass spectrometer.
-
LC-MS Analysis: Inject samples onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Elute using a rapid gradient of 20–80% acetonitrile with 0.1% formic acid.
-
Interpretation: Deconvolute the spectra. The Ibrutinib sample will display a discrete +440.5 Da mass shift . The BTK-IN-3 sample will perfectly match the exact mass of the DMSO control, confirming the absence of a covalent bond.
Protocol B: Cellular Washout Assay (Pharmacodynamic Validation)
Rationale & Causality: While mass spectrometry proves the chemistry, cellular washout assays prove the biological consequence. By treating cells, washing away the free drug, and subsequently stimulating the pathway, we test target residency time. Covalent inhibitors will maintain target suppression indefinitely, whereas reversible inhibitors will diffuse out of the ATP pocket, allowing the signaling cascade to recover. Self-Validating Controls: A "continuous incubation" arm (no washout) serves as a positive control for drug penetration and baseline efficacy. Total BTK blotting ensures that changes in phosphorylated-BTK (p-BTK) are due to kinase inhibition, not protein degradation.
-
Cell Culture: Culture Ramos B-cells (human Burkitt's lymphoma) in RPMI-1640 (10% FBS). Seed at 1×106 cells/mL.
-
Drug Treatment: Treat cells with 100 nM of Ibrutinib, BTK-IN-3, Zanubrutinib, or DMSO for 1 hour at 37°C.
-
Washout Phase: Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 5 mL of pre-warmed, drug-free media. Repeat this washing step three times. Causality Note: Extensive washing forces the extracellular drug concentration to zero, driving the equilibrium of reversible inhibitors (BTK-IN-3) toward dissociation from the target.
-
Recovery Incubation: Incubate the washed cells in drug-free media for 4 hours at 37°C.
-
BCR Stimulation: Stimulate the cells with 10 μg/mL anti-human IgM for 10 minutes to activate the B-Cell Receptor pathway and induce BTK autophosphorylation at Tyr223.
-
Western Blotting: Lyse cells, resolve via SDS-PAGE, and probe for p-BTK (Y223) and Total BTK.
-
Interpretation: Ibrutinib and Zanubrutinib will show sustained inhibition of p-BTK despite the washout. BTK-IN-3 will show a complete recovery of the p-BTK signal, mirroring the DMSO control.
Cellular washout assay workflow validating covalent vs. reversible target engagement.
Pharmacological Implications in Drug Development
The existence and characterization of BTK-IN-3 (PCI-45227) is not merely a pharmacokinetic footnote; it is a vital tool for drug development professionals. Because BTK-IN-3 shares the exact structural scaffold of Ibrutinib minus the covalent reactivity, it serves as the perfect structurally matched negative control in in vitro assays.
When researchers observe off-target toxicities or unexpected phenotypic changes with Ibrutinib, running BTK-IN-3 in parallel allows them to determine whether the effect is driven by the core scaffold's reversible binding to off-target kinases, or if it is strictly a consequence of the highly reactive covalent warhead[4]. Furthermore, understanding that the in vivo efficacy of Ibrutinib is a composite of irreversible parent drug activity and reversible metabolite pressure has driven the development of highly specific, non-covalent next-generation BTK inhibitors designed to overcome Cys481 mutations[3].
References
-
U.S. Food and Drug Administration (FDA). "Clinical Pharmacology and Biopharmaceutics Review: IMBRUVICA (ibrutinib)." AccessData FDA. Available at:[Link]
-
Scheers, E., et al. "Absorption, metabolism, and excretion of oral 14C radiolabeled ibrutinib: an open-label, phase I, single-dose study in healthy men." Drug Metabolism and Disposition. Available at:[Link]
-
Advani, R. H., et al. "Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses." Blood. Available at:[Link]
-
M. A. et al. "Discovery of Potent and Selective Covalent Inhibitors of HER2 WT and HER2 YVMA." Journal of Medicinal Chemistry. Available at:[Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Absorption, metabolism, and excretion of oral ¹⁴C radiolabeled ibrutinib: an open-label, phase I, single-dose study in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
A Researcher's Guide to Covalent vs. Non-Covalent BTK Inhibitors: Mechanisms, Resistance, and Evaluation
In the landscape of targeted therapies for B-cell malignancies, inhibitors of Bruton's tyrosine kinase (BTK) have been transformative.[1][2] As a crucial signaling node downstream of the B-cell receptor (BCR), BTK is essential for the proliferation, survival, and differentiation of B-cells.[][4][5] Its constitutive activation is a hallmark of many B-cell cancers, making it a prime therapeutic target.[6][7]
The development of BTK inhibitors has progressed through distinct mechanistic classes: covalent irreversible inhibitors and non-covalent reversible inhibitors. While both aim to abrogate BTK activity, their fundamental differences in binding mode have profound implications for efficacy, selectivity, and the circumvention of acquired resistance. This guide provides an in-depth comparison of these two classes, offering experimental frameworks and field-proven insights for researchers in drug development.
The Central Role of BTK in B-Cell Signaling
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the recruitment and activation of BTK.[5] Activated BTK then phosphorylates downstream targets, notably phospholipase Cγ2 (PLCγ2), which in turn triggers pathways like NF-κB, MAPK, and AKT, promoting B-cell survival and proliferation.[5][6][8] In B-cell malignancies, this pathway is often chronically active, providing a critical survival advantage to cancer cells.[6][7]
Caption: Simplified BTK Signaling Pathway Downstream of the B-Cell Receptor.
Part 1: The Covalent Approach - Irreversible Inhibition
Covalent BTK inhibitors, such as the research compound BTK-IN-3 and the approved drugs ibrutinib, acalabrutinib, and zanubrutinib, are designed to form a permanent, irreversible bond with the BTK enzyme.[9][10][11]
Mechanism of Action
These inhibitors function by covalently binding to the thiol group of a specific cysteine residue at position 481 (C481) within the ATP-binding site of BTK.[9][10][11][12] This irreversible bond permanently inactivates the enzyme, leading to sustained blockade of the BCR signaling pathway.[11] The first-generation inhibitor, ibrutinib, validated this approach but exhibited off-target activity against other kinases containing a similarly positioned cysteine, such as EGFR and ITK, leading to side effects like rash, diarrhea, and bleeding.[11][13][14] Second-generation covalent inhibitors, like acalabrutinib and zanubrutinib, were engineered for higher selectivity, resulting in improved safety profiles.[11][15][16]
The Achilles' Heel: C481S Resistance
The primary limitation of covalent inhibitors is the development of acquired resistance. The most common mechanism is a mutation at the C481 binding site, most frequently a substitution of cysteine with serine (C481S).[9][12][15][17] This mutation removes the essential thiol group required for covalent bond formation, rendering the inhibitors ineffective while preserving the kinase activity of BTK.[9][17] This resistance mechanism has driven the development of the next class of inhibitors.
Part 2: The Non-Covalent Solution - Reversible Inhibition
Non-covalent BTK inhibitors represent a paradigm shift, designed specifically to overcome the resistance mechanisms that plague their covalent counterparts. Prominent examples include the clinically advanced pirtobrutinib and nemtabrutinib.[1][8][18]
Mechanism of Action
Unlike covalent inhibitors, this class binds to the BTK active site through reversible, non-covalent interactions such as hydrogen bonds and van der Waals forces.[1][][11] Crucially, their binding does not depend on interaction with the C481 residue.[1][2][9][19] This allows them to potently inhibit both wild-type (WT) BTK and the C481S mutant enzyme that confers resistance to covalent inhibitors.[8][15][20][21] For instance, pirtobrutinib binds within the ATP-binding site distant from C481, allowing it to maintain potent inhibition regardless of the C481 status.[9]
Clinical Significance
The ability to inhibit C481-mutated BTK gives non-covalent inhibitors significant efficacy in patients whose disease has progressed after treatment with covalent inhibitors.[2][7][9][15] Clinical trials have demonstrated high response rates for pirtobrutinib in heavily pretreated patient populations, including those with confirmed C481S mutations.[15]
Caption: Binding mechanisms of covalent and non-covalent BTK inhibitors.
Part 3: Head-to-Head Data Comparison
The choice between inhibitor classes is dictated by their distinct biochemical and cellular profiles. The following tables summarize key comparative data based on published literature.
Table 1: Mechanistic and Pharmacodynamic Comparison
| Feature | Covalent Inhibitors (e.g., BTK-IN-3, Ibrutinib) | Non-Covalent Inhibitors (e.g., Pirtobrutinib) |
| Binding Site | ATP-binding pocket, targeting Cysteine 481[10][11] | ATP-binding pocket, distant from C481[1][9] |
| Bond Type | Covalent (irreversible)[10][11] | Non-covalent (reversible)[1][8] |
| Reversibility | Irreversible; permanent enzyme inactivation[2][11] | Reversible; transient "on-off" binding[1][8] |
| Effect on C481S | Ineffective; binding is disrupted[9][15] | Fully effective; binding is independent of C481 status[8][15] |
Table 2: Comparative Selectivity and Potency Data (Representative IC50 Values in nM)
| Inhibitor | Class | BTK (WT) IC₅₀ (nM) | BTK (C481S) IC₅₀ (nM) | Key Off-Targets (IC₅₀ in nM) |
| Ibrutinib | Covalent | ~0.5 - 5[16][22] | >1000 (Ineffective)[21] | EGFR : ~5-10, ITK : ~5-10, TEC : ~3-78[][13][16] |
| Acalabrutinib | Covalent | ~3 - 8[16][22] | Ineffective[15] | EGFR : >1000, ITK : >1000, TEC : ~37-126[16] |
| Zanubrutinib | Covalent | ~0.5 - 2[16][22] | Ineffective[15] | EGFR : ~0.4, ITK : <1, TEC : ~2[16][22] |
| Pirtobrutinib | Non-Covalent | ~3 - 5[9] | ~3 - 6 (Equipotent)[9][15] | Highly selective; >20-fold selectivity vs. most kinases[9] |
| Nemtabrutinib | Non-Covalent | ~8.5[23] | Potent (activity maintained)[20] | Also inhibits MEK1/2, FGFR2/3, PDGFRα[23] |
Note: IC₅₀ values can vary based on assay conditions. The data presented is a synthesis from multiple sources for comparative purposes.[16]
Part 4: Essential Experimental Protocols
To accurately characterize and compare novel BTK inhibitors in a research setting, a multi-tiered experimental approach is essential. The following protocols provide a self-validating system, moving from direct enzyme inhibition to cellular target engagement and functional outcomes.
Protocol 1: Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory potency (IC₅₀) of a compound against purified wild-type and mutant BTK enzyme.
Methodology (Time-Resolved FRET / TR-FRET based, e.g., LanthaScreen™):
-
Reagents: Purified recombinant human BTK enzyme (WT and C481S), fluorescently labeled ATP-competitive tracer, europium-labeled anti-tag antibody (e.g., anti-GST), ATP, kinase reaction buffer.
-
Plate Preparation: Serially dilute the test inhibitor (e.g., BTK-IN-3) in DMSO and then in kinase buffer in a 384-well assay plate.
-
Enzyme/Antibody Addition: Add a pre-mixed solution of BTK enzyme and the europium-labeled antibody to all wells.
-
Tracer Addition: Add the fluorescent tracer to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Reaction Initiation (for covalent inhibitors): For covalent inhibitors, a pre-incubation step with the enzyme is performed before adding ATP to measure time-dependent inactivation. For non-covalent inhibitors, proceed to read.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths. Calculate the emission ratio.
-
Analysis: Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Causality: This assay directly measures the compound's ability to displace a known ligand from the enzyme's active site. Comparing IC₅₀ values for WT and C481S BTK provides the most direct evidence of whether the inhibitor can overcome this key resistance mutation.[22][24]
Protocol 2: Cellular BTK Autophosphorylation Assay
Objective: To confirm target engagement by measuring the inhibition of BTK activity within a relevant cellular context.
Methodology (Western Blot):
-
Cell Culture: Culture a BTK-dependent B-cell lymphoma cell line (e.g., TMD8) to mid-log phase.
-
Treatment: Seed cells in a multi-well plate and treat with a dose range of the inhibitor for 1-2 hours.
-
Stimulation (Optional but recommended): Stimulate the BCR pathway using an anti-IgM antibody for 5-10 minutes to ensure robust BTK activation.
-
Lysis: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Probe the membrane with a primary antibody specific for phosphorylated BTK (p-BTK at Tyr223).
-
Strip and re-probe with an antibody for total BTK as a loading control.
-
Use a secondary antibody conjugated to HRP.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities. Normalize the p-BTK signal to the total BTK signal for each treatment condition. Plot the normalized signal against inhibitor concentration to determine the cellular IC₅₀.
Causality: BTK autophosphorylation at Tyr223 is a hallmark of its complete activation.[5] Directly measuring the reduction of this phosphorylation event provides definitive proof that the compound is engaging and inhibiting its target inside the cell, bridging the gap between biochemical potency and biological effect.[9][24]
Caption: A self-validating experimental workflow for BTK inhibitor characterization.
Conclusion and Future Outlook
The development of BTK inhibitors showcases a compelling story of rational drug design, where understanding the mechanism of resistance to one class of drugs directly informs the creation of the next.
-
Covalent inhibitors like BTK-IN-3 established the therapeutic validity of targeting BTK. While highly effective, their utility is ultimately limited by the emergence of on-target resistance at the C481 binding site.[11][12]
-
Non-covalent inhibitors have successfully addressed this primary resistance mechanism, providing a critical therapeutic option for patients who progress on covalent therapies.[2][7][15] Their reversible binding and independence from the C481 residue make them effective against both wild-type and C481S-mutant BTK.[9][15]
The field continues to evolve. Resistance to non-covalent inhibitors is now being observed through different, non-C481 BTK mutations (e.g., gatekeeper mutations) and activation of downstream pathways.[12][17][25] This is driving the next wave of innovation, including dual covalent/non-covalent inhibitors and BTK protein degraders (PROTACs), which aim to eliminate the BTK protein entirely rather than just inhibiting its function.[6][7][26] For drug development professionals, a deep understanding of these distinct mechanisms of action is paramount for designing the next generation of therapies to overcome the dynamic challenge of cancer resistance.
References
- Patsnap Synapse. (2024, June 27). What is Nemtabrutinib used for?
- Patsnap Synapse. (2024, July 17). What is the mechanism of Pirtobrutinib?
- Clinicaltrials.eu. (n.d.). Nemtabrutinib – Application in Therapy and Current Clinical Research.
- International Waldenstrom's Macroglobulinemia Foundation. (2025, February 4). Pirtobrutinib Fact Sheet.
- Mato, A. R., Shah, N. N., Jurczak, W., et al. (2023). Pirtobrutinib in relapsed or refractory B-cell malignancies (BRUIN): a phase 1/2 study. The Lancet, 401(10374), 319-331. (Note: While the direct link is to a summary, the information is widely cited from the primary BRUIN trial publication.)
- BOC Sciences. (2023, February 9). Covalent and Non-Covalent BTK Inhibitors: Development and Applications.
- EMJ. (n.d.). DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS.
- Enanti Labs. (n.d.). Pirtobrutinib : Uses, Interactions, Mechanism Of Action.
- Aslan, B., & Hubbell, E. (2021). Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies. Cancers, 13(15), 3878.
- National Cancer Institute. (n.d.). Definition of nemtabrutinib - NCI Drug Dictionary.
- Johnson, A. R., et al. (2016). Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations. ACS Chemical Biology, 11(10), 2897-2907.
- Rogers, K. A., & Woyach, J. A. (2026, March 4). Evolution of BTK Inhibitors in CLL Treatment: From Covalent to Non-Covalent Therapy. OncLive.
- Reiff, S. D., et al. (2018). Noncovalent inhibition of C481S Bruton tyrosine kinase by GDC-0853: a new treatment strategy for ibrutinib-resistant CLL. Blood, 132(10), 1039-1049.
- Davids, M. S. (2024, September 5). A fresh look at covalent BTK inhibitor resistance. Blood.
- CLL Society. (2024, June 27). Safety of Dual Covalent and Noncovalent BTK Inhibitor for CLL.
- BenchChem. (2026). Reversible vs. Covalent BTK Inhibitors: A Comparative Analysis for Drug Development Professionals.
- Hultin, S., et al. (2025, October 22). Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers. Molecular Cancer Therapeutics.
- Burger, J. A. (2026, January 12). Overcoming BTK Inhibitor Resistance in Chronic Lymphocytic Leukemia by Targeting PKCβ. Cancer Discovery.
- PubMed. (2025, May 9). Discovery of Reversible, Noncovalent Bruton's Tyrosine Kinase Inhibitors Targeting BTK C481S Mutation.
- PubMed. (2025, March 6). Novel mechanisms of resistance in CLL: variant BTK mutations in second-generation and noncovalent BTK inhibitors.
- OSTI.GOV. (2020, August 15). Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations.
- Wikipedia. (n.d.). Nemtabrutinib.
- Buggy, J. J., & Elias, L. (2012). Bruton tyrosine kinase (BTK) and its role in B-cell malignancy. International Reviews of Immunology, 31(2), 119-132.
- Barf, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 4529.
- Hendriks, R. W., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology, 9, 672120.
- American Society of Hematology. (2024, September 5). A fresh look at covalent BTK inhibitor resistance. Blood.
- Al-Harbi, S., et al. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. International Journal of Molecular Sciences, 25(14), 7545.
- ecancer. (2025, December 10). ASH 2025: Non-covalent btki pirtobrutinib shows promise as frontline therapy for CLL/SLL.
- Gabizon, R., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 707797.
- Intlekofer, A. M., & Younes, A. (2024). Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. International Journal of Molecular Sciences, 25(6), 3234.
- Bond, D. A., & Woyach, J. A. (2024). Bruton Tyrosine Kinase Degraders in B-Cell Malignancies. Molecular Cancer Therapeutics, 23(5), 625-634.
- ResearchGate. (n.d.). Mechanism of action of pirtobrutinib; from Lilly Canada.
- International Journal of Molecular Sciences. (2024, March 12). Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms.
- PubMed. (2025, August 15). Covalent and Non-Covalent BTK Inhibition in Chronic Lymphocytic Leukemia Treatment.
Sources
- 1. iwmf.com [iwmf.com]
- 2. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton tyrosine kinase (BTK) and its role in B-cell malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. emjreviews.com [emjreviews.com]
- 11. benchchem.com [benchchem.com]
- 12. ashpublications.org [ashpublications.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [oncdata.com]
- 16. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 17. A fresh look at covalent BTK inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- 19. researchgate.net [researchgate.net]
- 20. Facebook [cancer.gov]
- 21. Noncovalent inhibition of C481S Bruton tyrosine kinase by GDC-0853: a new treatment strategy for ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. Combined cellular and biochemical profiling of Bruton’s tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cllsociety.org [cllsociety.org]
A Researcher's Guide to BTK Inhibition: A Comparative Analysis of the Tool Compound TG-1701 and Clinically Relevant Inhibitors
In the landscape of B-cell signaling research and the development of targeted therapies for hematological malignancies and autoimmune diseases, Bruton's tyrosine kinase (BTK) has emerged as a critical node.[1][2] As a key enzyme in the B-cell receptor (BCR) signaling pathway, BTK is essential for the proliferation, differentiation, and survival of B-cells.[3][4][5] Its inhibition offers a powerful means to disrupt these processes, making the selection of the right inhibitor paramount for specific experimental contexts. This guide provides an in-depth comparison of TG-1701, a potent and selective covalent tool compound, with first and second-generation clinical inhibitors, as well as a next-generation non-covalent inhibitor, to aid researchers in making informed decisions for their studies.
Understanding the Target: The BTK Signaling Pathway
Upon engagement of the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK.[6] Activated BTK then phosphorylates downstream substrates, most notably phospholipase Cγ2 (PLCγ2).[4] This phosphorylation event triggers a cascade that results in the activation of transcription factors like NF-κB, ultimately promoting B-cell survival and proliferation.[1][4] Covalent inhibitors, such as TG-1701, typically form an irreversible bond with a cysteine residue (C481) in the active site of BTK, effectively shutting down its kinase activity.[4]
Figure 1. Simplified BTK Signaling Pathway and Inhibition by TG-1701.
Featured Tool Compound: TG-1701
TG-1701 is a novel, orally available, and covalently-bound BTK inhibitor developed for both research and clinical investigation.[7] As a tool compound, its high selectivity makes it particularly valuable for delineating the specific roles of BTK in cellular pathways, with potentially fewer confounding off-target effects compared to first-generation inhibitors.
Comparative Analysis: Potency and Selectivity
The utility of a kinase inhibitor in a research setting is largely defined by its potency and selectivity. The following tables summarize the biochemical potency and kinase selectivity of TG-1701 in comparison to clinically relevant BTK inhibitors.
Table 1: Biochemical Potency of BTK Inhibitors
| Compound | Type | Mechanism | BTK IC50 / K | Reference(s) |
| TG-1701 | Tool | Covalent (Irreversible) | **~3 nM (K | [8][9] |
| Ibrutinib | 1st Gen | Covalent (Irreversible) | ~1.5 nM (K | [8] |
| Acalabrutinib | 2nd Gen | Covalent (Irreversible) | ~5.1 nM (IC50) | [10] |
| Zanubrutinib | 2nd Gen | Covalent (Irreversible) | Potent, comparable to ibrutinib | [11] |
| Pirtobrutinib | 3rd Gen | Non-covalent (Reversible) | Not directly comparable (different binding) | [3] |
IC50: Half-maximal inhibitory concentration; K
Table 2: Kinase Selectivity Profile
| Compound | Key Off-Targets | Selectivity Notes | Reference(s) |
| TG-1701 | Minimal | Superior selectivity over ibrutinib; lower binding to EGFR, ITK, TXK, and JAK3. | [7][8][10] |
| Ibrutinib | EGFR, TEC, ITK, JAK3 | Known to have multiple off-target effects leading to clinical side effects. | [8][11] |
| Acalabrutinib | Minimal | Highly selective with minimal off-target activity. | [11][12] |
| Zanubrutinib | Minimal | Designed for greater selectivity than ibrutinib. | [11][12] |
| Pirtobrutinib | Minimal | Highly selective non-covalent inhibitor. | [3] |
EGFR: Epidermal Growth Factor Receptor; ITK: Interleukin-2-inducible T-cell kinase; JAK3: Janus kinase 3; TEC: Tyrosine-protein kinase Tec.
Experimental Workflows for Inhibitor Characterization
To empirically validate the potency and selectivity of a BTK inhibitor like TG-1701, a series of biochemical and cellular assays are typically employed.
Figure 2. General workflow for the characterization of a BTK inhibitor.
Detailed Experimental Protocols
Biochemical BTK Potency Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.
Step-by-Step Methodology:
-
Prepare a reaction buffer containing kinase buffer, DTT, and MgCl₂.
-
In a 384-well plate, add 2.5 µL of recombinant human BTK enzyme and 2.5 µL of a suitable substrate (e.g., poly(Glu,Tyr) 4:1).
-
Add serial dilutions of TG-1701 or other BTK inhibitors to the wells. Include a no-inhibitor control (DMSO) and a no-enzyme control.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic curve.
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block BTK activation in a cellular context by measuring the phosphorylation of BTK at Tyr223.
Principle: B-cell lymphoma cell lines (e.g., Ramos) are treated with the BTK inhibitor, followed by stimulation of the BCR pathway. Cell lysates are then analyzed by Western blot for phosphorylated BTK (pBTK).
Step-by-Step Methodology:
-
Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed cells in a 6-well plate and starve in serum-free media for 2 hours.
-
Pre-treat the cells with various concentrations of TG-1701 or other inhibitors for 1 hour.
-
Stimulate the cells with anti-IgM antibody for 10 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against pBTK (Tyr223) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total BTK and a loading control (e.g., β-actin) to ensure equal loading.
Kinome-Wide Selectivity Profiling (KINOMEscan™)
This is a binding assay that quantitatively measures the interactions of an inhibitor against a large panel of human kinases.
Principle: The assay is based on a competition binding assay where the test compound (e.g., TG-1701) competes with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured using quantitative PCR of a DNA tag conjugated to the kinase.
Methodology: This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX). The general steps are:
-
The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases.
-
The results are reported as percent of control, where a lower percentage indicates stronger binding of the inhibitor.
-
A dissociation constant (K
Conclusion
The choice of a BTK inhibitor for research purposes requires careful consideration of its biochemical and cellular properties. TG-1701 stands out as a valuable tool compound due to its high potency and superior selectivity compared to the first-generation inhibitor ibrutinib.[7][8] This enhanced selectivity minimizes the potential for off-target effects, allowing for a more precise interrogation of BTK's role in various biological processes. When compared to second-generation inhibitors like acalabrutinib and zanubrutinib, TG-1701 offers a readily available research-grade compound with a well-characterized profile. For studies investigating mechanisms of resistance to covalent inhibitors, a non-covalent inhibitor like pirtobrutinib would be a more appropriate choice. By utilizing the experimental protocols outlined in this guide, researchers can effectively characterize and compare different BTK inhibitors, ensuring the selection of the most suitable tool for their specific scientific questions.
References
- Cheah, C. Y., et al. (2019). Phase 1 Study of TG-1701, a Selective Irreversible Inhibitor of Bruton's Tyrosine Kinase (BTK), in Patients with Relapsed/Refractory B-Cell Malignancies. Blood, 134(Supplement_1), 4301.
- Ribeiro, M. L., et al. (2021). Antitumor Activity of the Novel BTK Inhibitor TG-1701 Is Associated with Disruption of Ikaros Signaling in Patients with B-cell Non–Hodgkin Lymphoma. Clinical Cancer Research, 27(23), 6591-6601.
- Ribeiro, M. L., et al. (2021). Antitumor activity of the novel BTK inhibitor TG-1701 is associated with disruption of Ikaros signaling in patients with B-cell.
- Montalban, X., et al. (2022). Characterisation of the safety profile of evobrutinib in over 1000 patients from phase II clinical trials in multiple sclerosis, rheumatoid arthritis and systemic lupus erythematosus. Multiple Sclerosis Journal, 29(3), 377-388.
- TG Therapeutics. (2021, September 19). TG-1701, a Selective Bruton Tyrosine Kinase (BTK) Inhibitor, as Monotherapy and in Combination with Ublituximab and Umbralisib (U2) in Patients with Chronic Lymphocytic Leukemia.
- Turetsky, A., et al. (2019). Discovery of Evobrutinib: An Oral, Potent, and Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases. Journal of Medicinal Chemistry, 62(17), 7886-7898.
- Ribeiro, M. L., et al. (2021). Antitumor Activity of the Novel BTK Inhibitor TG-1701 Is Associated with Disruption of Ikaros Signaling in Patients with B-cell Non–Hodgkin Lymphoma. Clinical Cancer Research, 27(23), 6591-6601.
- Cheah, C. Y., et al. (2019). Phase 1 Study of TG-1701, a Selective Irreversible Inhibitor of Bruton's Tyrosine Kinase (BTK), in Patients with Relapsed/Refractory B-Cell Malignancies. Blood, 134(Supplement_1), 4301.
- Turetsky, A., et al. (2019). Discovery of Evobrutinib: An Oral, Potent, and Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases. Journal of Medicinal Chemistry, 62(17), 7886-7898.
- Wu, H., et al. (2016). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Medicinal Chemistry Letters, 7(12), 1046-1051.
- Weber, F., et al. (2021). Evobrutinib, a covalent Bruton's tyrosine kinase inhibitor: Mass balance, elimination route, and metabolism in healthy participants. Clinical Pharmacology & Therapeutics, 110(3), 733-742.
- Muthusamy, K., et al. (2017). A Small Molecule Inhibitor of Bruton's Tyrosine Kinase Involved in B-Cell Signaling. ACS Omega, 2(8), 4642-4652.
-
Cleveland Clinic. (2026, March 10). BTK Inhibitors: What They Are, How They Work & Side Effects. Retrieved from [Link]
- Abdo, M., et al. (2022). Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. International Journal of Molecular Sciences, 23(19), 11489.
- Montalban, X., et al. (2023). Efficacy and safety results after >3.5 years of treatment with the Bruton's tyrosine kinase inhibitor evobrutinib in relapsing multiple sclerosis: Long-term follow-up of a Phase II randomised clinical trial with a cerebrospinal fluid sub-study. Multiple Sclerosis Journal, 29(3), 377-388.
- Munafo, A., et al. (2022). Determination of a clinically effective evobrutinib dose: Exposure–response analyses of a phase II relapsing multiple sclerosis study.
-
MS Minute. (n.d.). Late-Breaking Data From ECTRIMS—Evobrutinib Safety and Efficacy. Retrieved from [Link]
-
Wikipedia. (n.d.). Bruton's tyrosine kinase. Retrieved from [Link]
- Barf, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 2135.
-
Acerta Pharma. (n.d.). BTK Overview. Retrieved from [Link]
- Ribeiro, M. L., et al. (2021). Antitumor Activity of the Novel BTK Inhibitor TG-1701 Is Associated with Disruption of Ikaros Signaling in Patients with B-cell Non–Hodgkin Lymphoma. Clinical Cancer Research, 27(23), 6591-6601.
-
Drug Hunter. (n.d.). Covalent Modifiers. Retrieved from [Link]
- Merck KGaA, Darmstadt, Germany. (2021, October 14). New Data Presented at ECTRIMS Show Evobrutinib is First BTK Inhibitor to Demonstrate a Significant Reduction in Slowly Expanding Lesions (SEL)
- Al-Marrawi, S., & Ghaith, D. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 16(14), 2568.
- Singh, S., et al. (2021). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. Journal of Medicinal Chemistry, 64(14), 10078-10094.
- Labenski, M. T., et al. (2024).
- Zhang, T., et al. (2023). Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development. European Journal of Medicinal Chemistry, 258, 115598.
- Ashton, S., et al. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors.
- Gaczynska, M., et al. (2024). Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor CGI-1746. iScience, 27(11), 110961.
- Estupinan, H. Y., & Berglöf, A. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 706329.
- Kuglstatter, A., et al. (2011). 3PIY: Crystal structure of BTK kinase domain complexed with R406. RCSB PDB.
-
Cancer Knowledgebase (CKB). (n.d.). CGI1746: Drug Detail. Retrieved from [Link]
- Tam, C. S., & O'Brien, S. (2024). BTK inhibitors in CLL: second-generation drugs and beyond. Blood Advances, 8(9), 2300–2309.
- Gaczynska, M., et al. (2024). Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor CGI-1746. iScience, 27(11), 110961.
Sources
- 1. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTK Overview | Acerta Pharma - A Member of the AstraZeneca Group [acerta-pharma.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. ashpublications.org [ashpublications.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tgtherapeutics.com [tgtherapeutics.com]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
Personal protective equipment for handling BTK-IN-3
As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic extension of the science itself. Handling novel kinase inhibitors requires a deep understanding of both their biological targets and their physicochemical properties.
BTK-IN-3 (CAS: 1226872-27-0) is a highly potent, targeted inhibitor of Bruton's Tyrosine Kinase (BTK)[1]. BTK is a critical signaling node in the B-cell receptor (BCR) pathway, making this compound invaluable for oncology and autoimmune disease research[1][2]. However, the very properties that make it an effective intracellular inhibitor—such as its high biological activity and reliance on permeabilizing solvents for in vitro assays—necessitate rigorous, self-validating handling protocols.
Mechanistic Context: Why We Protect Ourselves
To understand the safety requirements, we must first visualize what BTK-IN-3 does at the molecular level. By competitively binding to BTK, it halts downstream calcium flux and survival pathways[1].
BTK Signaling Pathway and targeted competitive inhibition by BTK-IN-3.
Physicochemical Hazard Profile & Causality
BTK-IN-3 is supplied as a lyophilized solid powder[3]. In its dry state, the primary risk is the inhalation of airborne particulates. However, the most significant operational hazard arises during reconstitution.
Like most hydrophobic kinase inhibitors, BTK-IN-3 is highly soluble in Dimethyl Sulfoxide (DMSO)[3]. DMSO is a highly polar aprotic solvent with an exceptional ability to rapidly penetrate human skin, boasting a permeability rate of 176 ± 42 g/m²/hr[4]. While DMSO itself has low systemic toxicity[5], it acts as a "molecular Trojan horse." It can carry dissolved small-molecule inhibitors directly through the epidermal barrier and into the systemic circulation[4][6]. Therefore, your safety strategy must be designed to defeat the solvent carrier just as much as the active pharmaceutical ingredient.
Personal Protective Equipment (PPE) Matrix
A robust safety protocol is a self-validating system. Every piece of PPE must be selected based on chemical compatibility, and its integrity must be verifiable by the operator before use.
| Equipment Category | Specification | Mechanistic Causality & Validation Step |
| Hand Protection | Double-layered Nitrile (≥ 5 mil) or Butyl Rubber | Causality: DMSO degrades standard latex and thin nitrile over time. The outer glove acts as a sacrificial barrier against solvent penetration. Validation: Inflate gloves with ambient air prior to donning; discard immediately if the pressure drops. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Causality: Prevents micro-droplet ingress into the highly vascularized ocular mucosa during pipetting or vortexing. Validation: Ensure a complete, gap-free seal around the orbital bone. |
| Body Protection | Fluid-resistant Lab Coat with Knit Cuffs | Causality: Knit cuffs prevent skin exposure at the vulnerable wrist gap. Validation: Cuffs must be physically tucked under the inner glove layer before donning the outer glove. |
| Respiratory | N95 / FFP2 Respirator | Causality: Prevents inhalation of aerosolized powder if a draft disturbs the compound. Validation: Perform a positive/negative pressure seal check before approaching the bench. |
Standard Operating Procedure: Handling & Stock Preparation
Consistency in protocol execution ensures both operator safety and the biochemical integrity of the inhibitor.
Step-by-step operational workflow for the safe handling and preparation of BTK-IN-3.
Step-by-Step Methodology:
-
Environmental Preparation: Conduct all weighing and reconstitution inside a certified Class II biological safety cabinet (BSC) or a chemical fume hood to maintain a negative pressure environment.
-
Weighing (Self-Validating Step): Use an anti-static weighing boat. Causality: Static charge can cause the fine powder of BTK-IN-3 to aerosolize or adhere to spatulas, leading to inaccurate dosing and environmental contamination.
-
Reconstitution: Calculate the required DMSO volume based on the molecular weight (474.51 g/mol )[1]. Slowly pipette the DMSO down the inner wall of the vial to prevent aerosolization.
-
Verification: Hold the vial against a light source. Causality: Complete dissolution is visually confirmed when the solution is entirely clear with no refractive particulates. Undissolved particulates will skew assay IC50 results.
-
Aliquoting & Storage: Divide the stock solution into single-use amber vials. Causality: Repeated freeze-thaw cycles degrade the compound's structural integrity. Store short-term (days to weeks) at 0-4°C, and long-term (months) at -20°C[3].
Quantitative Data: Stock Solution Preparation Matrix Calculations based on a Molecular Weight of 474.51 g/mol [1].
| Target Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.107 mL | 10.537 mL | 21.074 mL |
| 5 mM | 0.421 mL | 2.107 mL | 4.215 mL |
| 10 mM | 0.211 mL | 1.054 mL | 2.107 mL |
Spill Response and Disposal Protocols
In the event of a spill, immediate containment is critical due to the permeabilizing properties of the solvent[4].
-
Powder Spill: Do not sweep, as this aerosolizes the active compound. Cover the powder with damp absorbent paper to weigh it down, then carefully wipe inward. Place all materials in a sealed hazardous waste container.
-
Solution Spill (DMSO + BTK-IN-3): Evacuate the immediate area. Upgrade to heavy-duty butyl rubber gloves, which offer superior DMSO resistance compared to nitrile. Absorb the liquid with inert chemical pads. Wash the area thoroughly with copious amounts of soap and water. Causality: At concentrations of 67% or less, DMSO molecules become heavily hydrated by water, which drastically reduces their ability to penetrate dermal layers[4][6].
-
Disposal: Dispose of all contaminated PPE, pipette tips, and vials as hazardous chemical waste in accordance with institutional EHS guidelines. Never pour DMSO-based kinase inhibitor solutions down the drain.
References
-
Yufeng / EPA. "Dimethyl Sulfoxide (DMSO) Health & Safety". Available at:[Link]
-
Regulations.gov. "DMSO is a safer NMP alternative". Available at:[Link]
-
ResearchGate. "Dimethyl Sulfoxide (DMSO) Health and Safety Information". Available at:[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
